molecular formula C11H9NO2S B054079 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 123971-35-7

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Numéro de catalogue: B054079
Numéro CAS: 123971-35-7
Poids moléculaire: 219.26 g/mol
Clé InChI: RLNRIJRPTDSEKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a biaryl structure that combines a 4-methylphenyl group with a 1,3-thiazole ring bearing a carboxylic acid moiety. The carboxylic acid functional group provides a versatile handle for further synthetic elaboration, enabling researchers to readily generate amide or ester derivatives via coupling reactions. This makes it a critical intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active compounds. Its structure is analogous to cores found in molecules that modulate various biological targets, suggesting potential applications in the synthesis of kinase inhibitors, allosteric modulators, or antimicrobial agents. Researchers utilize this compound to explore structure-activity relationships (SAR), develop targeted libraries for high-throughput screening, and investigate novel mechanisms of action. Supplied to exacting standards, this chemical is intended for laboratory research applications only.

Propriétés

IUPAC Name

4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNRIJRPTDSEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563870
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123971-35-7
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values for the target compound and experimental data for structurally similar analogs to offer a valuable comparative reference. Detailed, standardized experimental protocols for determining key physicochemical parameters are also included to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug discovery and development, offering insights into the potential behavior and characteristics of this thiazole derivative.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The thiazole ring is a key structural motif in a number of approved drugs and serves as a versatile scaffold in the design of new therapeutic agents.[1][4] The physicochemical properties of these compounds, such as their solubility, lipophilicity, and acidity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is therefore essential in the early stages of drug development.

This guide focuses on this compound, a specific derivative for which detailed experimental data is not yet widely available. To address this, we provide predicted data for the target compound and compile experimental data for closely related analogs to facilitate a preliminary assessment of its properties.

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its structural analogs. It is crucial to note the distinction between predicted and experimental values.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂S-
Molecular Weight219.26 g/mol [5]
XlogP2.8[6]
pKa (Predicted)2.95±0.10[7]

Table 2: Experimental Physicochemical Properties of Structural Analogs

CompoundMelting Point (°C)Boiling Point (°C)
4-Phenyl-1,3-thiazole-2-carboxylic acid93-97 (Dec)Not Available
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acidNot Available379.62 at 760 mmHg
Thiazole-2-carboxylic acid95-118310.6±25.0
4-Thiazolecarboxylic acid195-199191
L-4-Thiazolidinecarboxylic acid190-200 (Dec)Not Available

Note: The data for the analogs are sourced from various chemical suppliers and databases.[8][9][10][11]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and related compounds.

3.1. Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.[12]

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.[12][13]

  • Procedure:

    • A small amount of the dry, solid sample is finely ground using a mortar and pestle.[14]

    • The open end of a capillary tube is pressed into the powdered sample.[15]

    • The tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[16]

    • The capillary tube is placed in the heating block of the melting point apparatus.[14]

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[15]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[16]

    • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[16]

3.2. Solubility Determination

The solubility of a compound in various solvents is a critical factor for its formulation and bioavailability.[17]

  • Materials: Test tubes, vortex mixer, analytical balance, a range of solvents (e.g., water, ethanol, DMSO, and aqueous buffers at different pH values).[18][19]

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a test tube.

    • The mixture is agitated using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[17]

    • The suspension is then centrifuged to separate the undissolved solid.[17]

    • A sample of the supernatant is carefully removed and filtered through a 0.22 µm filter.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • The solubility is expressed in units such as mg/mL or mol/L.

3.3. Partition Coefficient (logP) Determination by Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.[20][21] The shake-flask method is the gold standard for its determination.[22][23]

  • Materials: n-Octanol, purified water (or a suitable buffer, typically pH 7.4, for logD), separatory funnels, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).[20][23]

  • Procedure:

    • n-Octanol and water (or buffer) are pre-saturated with each other by mixing them and allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are combined in a separatory funnel in a defined volume ratio.

    • The funnel is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

3.4. Acidity Constant (pKa) Determination by UV-Vis Spectrophotometry

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values.[24] UV-Vis spectrophotometry is a common method for its determination for compounds with a pH-dependent chromophore.[25][26]

  • Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions covering a wide pH range.[26]

  • Procedure:

    • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

    • A series of solutions are prepared by diluting the stock solution in various aqueous buffers of known pH, ensuring the final concentration of the organic solvent is low (e.g., <1%).

    • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

    • The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH of the buffer solutions.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[27] More accurate determinations can be made by fitting the data to the Henderson-Hasselbalch equation.[28]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C Melting Point Determination B->C D Solubility Assessment B->D E pKa Determination B->E F LogP/LogD Determination B->F G Data Analysis and Property Profiling C->G D->G E->G F->G H In-depth Technical Guide and Reporting G->H

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to determine and characterize the crystal structure of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a publicly available, complete crystal structure for this specific compound, this document presents a representative analysis based on established techniques and data from closely related structures. The experimental protocols and data herein serve as a robust template for the analysis of this and similar thiazole derivatives.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. The compound this compound, with its strategic combination of a thiazole ring, a phenyl group, and a carboxylic acid moiety, presents significant potential for the development of novel therapeutic agents. Understanding its three-dimensional structure through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing drug design. This guide details the synthesis and the multi-faceted analytical approach required for a thorough crystal structure characterization.

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[1][2][3]

Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1][2]

Materials:

  • 2-Bromo-1-(4-methylphenyl)ethanone

  • Thiooxamic acid

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add thiooxamic acid (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield single crystals suitable for X-ray diffraction analysis.

Hantzsch_Thiazole_Synthesis reagents 2-Bromo-1-(4-methylphenyl)ethanone + Thiooxamic acid in Ethanol reflux Reflux (2-4h) reagents->reflux workup Cooling & Neutralization (NaHCO3) reflux->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization product 4-(4-Methylphenyl)-1,3-thiazole- 2-carboxylic acid crystals recrystallization->product

Caption: Workflow for the Hantzsch synthesis of the title compound.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Selection and Mounting:

  • High-quality single crystals are selected under a polarizing microscope. Ideal crystals should be well-formed, transparent, and free of visible defects.[5]

  • A suitable crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

Data Collection:

  • The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]

  • The diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal_Structure_Analysis_Workflow synthesis Synthesis & Recrystallization crystal_selection Single Crystal Selection synthesis->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: General workflow for crystal structure analysis.
Crystallographic Data

The following table presents representative crystallographic data for a thiazole-2-carboxylic acid moiety, based on the published structure of a related silver complex.[6] This data is provided for illustrative purposes.

ParameterValue
Empirical FormulaC11H9NO2S
Formula Weight219.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Crystal Size (mm³)Value
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F²Value
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value
Largest diff. peak and hole (e.Å⁻³)Value and Value

Note: Specific numerical values are placeholders and would be determined from the actual X-ray diffraction experiment.

Selected Bond Lengths and Angles

This table provides expected bond lengths and angles for the core structure, which are critical for understanding the molecular geometry.

BondLength (Å)AngleDegree (°)
S1-C2ValueC5-S1-C2Value
C2-N3ValueS1-C2-N3Value
N3-C4ValueC2-N3-C4Value
C4-C5ValueN3-C4-C5Value
C5-S1ValueC4-C5-S1Value
C2-C6ValueN3-C2-C6Value
C6-O1ValueS1-C2-C6Value
C6-O2ValueO1-C6-O2Value
C4-C7ValueC5-C4-C7Value
C10-C11ValueN3-C4-C7Value

Note: Specific numerical values are placeholders.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound and complementing the data from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[7][8]

Experimental Protocol:

  • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • The acidic proton of the carboxylic acid can be confirmed by a D₂O exchange experiment, where the corresponding signal disappears from the ¹H NMR spectrum.[7]

Expected Spectroscopic Data:

¹H NMR (DMSO-d₆)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COOH~13.0br s1HCarboxylic acid proton
Thiazole-H~8.0-8.5s1HH5
Phenyl-H~7.3-7.8m4HAromatic protons
Methyl-H~2.4s3H-CH₃
¹³C NMR (DMSO-d₆)Chemical Shift (δ, ppm)Assignment
C=O~160-170Carboxylic acid carbon
Thiazole-C~140-160C2, C4
Phenyl-C~125-140Aromatic carbons
Thiazole-C~115-125C5
Methyl-C~21-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9][10][11]

Experimental Protocol:

  • Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in either positive or negative ion mode.

Expected Fragmentation Pattern:

For aromatic carboxylic acids, prominent peaks corresponding to the molecular ion ([M]⁺ or [M-H]⁻) are expected.[7][9] Key fragmentation pathways include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[10][11]

m/zProposed Fragment
219[M]⁺
202[M - OH]⁺
174[M - COOH]⁺

Conclusion

The comprehensive analysis of this compound, employing synthesis via the Hantzsch reaction followed by structural elucidation through single-crystal X-ray diffraction and spectroscopic techniques such as NMR and mass spectrometry, provides a complete and unambiguous characterization of the molecule. The data and protocols presented in this guide offer a foundational framework for researchers in drug discovery and materials science, enabling further investigation into the biological activity and potential applications of this and related thiazole derivatives. The detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and designing next-generation compounds with enhanced properties.

References

Biological Activity Screening of Novel Thiazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel thiazole carboxylic acids. The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document details the synthesis, experimental protocols for activity assessment, and mechanisms of action for this promising class of compounds.

Synthesis of Thiazole Carboxylic Acids

A primary and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3][4] The resulting thiazole can then be further modified to produce a variety of carboxylic acid derivatives.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following protocol describes a general procedure for synthesizing a 2-aminothiazole derivative, a common precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the selected thioamide (e.g., thiourea, 1.5 equivalents) in a suitable solvent such as methanol or ethanol.[1]

  • Addition of Reactant: To this solution, add the α-haloketone (1.0 equivalent) at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1][5]

  • Neutralization & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base, such as a 5% sodium carbonate solution, to neutralize the hydrohalic acid byproduct and precipitate the thiazole product.[1][5]

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with water to remove inorganic salts.[1]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for Synthesis and Screening of Thiazole Carboxylic Acids cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_advanced Advanced Evaluation S1 Hantzsch Thiazole Synthesis (α-haloketone + Thioamide) S2 Purification (Filtration, Recrystallization) S1->S2 S3 Structural Characterization (NMR, MS) S2->S3 B1 In Vitro Assays (Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant) S3->B1 Lead Compounds B2 Determination of Potency (IC50, MIC values) B1->B2 C1 Mechanism of Action Studies (Kinase Assays, Docking) B2->C1 Active Hits C2 In Vivo Models (e.g., Paw Edema) C1->C2

Workflow for Synthesis and Screening.

Anticancer Activity Screening

Numerous novel thiazole carboxylic acid and carboxamide derivatives have been evaluated for their anticancer properties against various human cancer cell lines.[6][7] The primary mechanism often involves the inhibition of key protein kinases integral to tumor growth and angiogenesis, such as VEGFR-2 and c-Met.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of synthesized thiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit 50% of cancer cell growth.

Compound IDTarget Cell LineIC₅₀ (µM)Reference DrugReference
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77)[8]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine (8.4)[8]
6d K563 (Leukemia)Comparable to DasatinibDasatinib (< 1)[9]
6d HT-29 (Colon)21.6Dasatinib (< 1)[9]
51f c-Met Kinase0.029Foretinib[7]
8f Melanoma/Prostate0.021 - 0.071Colchicine
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8][10]

  • Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 630 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value.

Mechanism of Action: Kinase Inhibition

Many thiazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs). These inhibitors typically bind to the ATP-binding site in the kinase domain, preventing autophosphorylation and blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[7][12][13]

G VEGFR-2 Signaling Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation (Inhibited) Thiazole Thiazole Carboxylic Acid Inhibitor Thiazole->VEGFR2 Blocks ATP Site ATP ATP ATP->VEGFR2 Binding Prevented ADP ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Response Angiogenesis, Proliferation, Survival Downstream->Response

Inhibition of VEGFR-2 Signaling Cascade.

Anti-inflammatory Activity Screening

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[14][15] Their activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[1][13]

Quantitative Data: In Vivo and In Vitro Activity

Anti-inflammatory efficacy can be measured by the percentage of edema inhibition in animal models or by IC₅₀ values against specific enzymes.

Compound IDAssayActivity (% Inhibition or IC₅₀)Reference DrugReference
1p Carrageenan Paw Edema (3h)93.06%Indomethacin (91.32%)[3]
2c Carrageenan Paw Edema (3h)89.59%Indomethacin (91.32%)[3]
2h COX-2 InhibitionIC₅₀ = 0.191 µMCelecoxib (IC₅₀ = 0.002 µM)[5]
St. 2 COX InhibitionIC₅₀ = 9.01 µM-[4]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[14][16][17]

  • Animal Grouping: Use adult Wistar rats, divided into groups (n=6-8): a control group, a reference drug group (e.g., Indomethacin, 5 mg/kg), and test groups for different doses of the thiazole compounds.[17][18]

  • Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives the vehicle (e.g., saline).[17]

  • Edema Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Measurement of Paw Volume: Measure the paw volume for each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[17][19]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or colorimetric assay screens for inhibitors of COX-1 and COX-2 enzymes.[4][20][21]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate (arachidonic acid) and the colorimetric or fluorometric probe.[21][22]

  • Plate Setup: In a 96-well plate, set up wells for background, 100% initial enzyme activity (enzyme control), and inhibitor tests.

  • Inhibitor Addition: Add the test thiazole compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the designated inhibitor wells. Add solvent only to the control wells.[22]

  • Enzyme Reaction: Add the enzyme (COX-1 or COX-2) to the control and inhibitor wells and incubate for a short period (e.g., 5-10 minutes) at 25°C.

  • Initiation and Measurement: Initiate the reaction by adding the arachidonic acid substrate. Immediately measure the absorbance (e.g., 590 nm) or fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[22][23]

  • Data Analysis: Calculate the rate of reaction (slope) for all samples. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value for each compound against each COX isoform.

Mechanism of Action: iNOS and COX-2 Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β), trigger signaling cascades that lead to the activation of transcription factors like NF-κB.[24][25] This induces the expression of pro-inflammatory enzymes iNOS and COX-2. Thiazole derivatives can interfere with these pathways, reducing the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.[26][27]

G iNOS and COX-2 Inflammatory Pathways Stimuli Inflammatory Stimuli (LPS, Cytokines) NFkB NF-κB Pathway Stimuli->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO catalyzes PGs Prostaglandins COX2->PGs catalyzes Arginine L-Arginine Arginine->iNOS Arachidonic Arachidonic Acid Arachidonic->COX2 Inflammation Inflammation NO->Inflammation PGs->Inflammation Thiazole Thiazole Carboxylic Acid Inhibitor Thiazole->iNOS Inhibits Thiazole->COX2 Inhibits

Inhibition of Pro-inflammatory Pathways.

Antimicrobial and Antioxidant Screening

Antimicrobial Activity

Thiazole derivatives have been screened for activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[12][28][29] The activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference DrugReference
2h Gram-positive bacteria6.25Ciprofloxacin (6.25)[3]
25d S. aureus, E. coli6.25Chloramphenicol (6.25)[28]
16 E. coli, S. aureus1.56 - 6.25-[10]
43a S. aureus, E. coli16.1 µMNorfloxacin[12]
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compounds in the broth.

  • Inoculation: Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Activity

The antioxidant potential of thiazole derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[20]

Compound IDAssayActivity (IC₅₀)Reference DrugReference
Thiazole Derivative DPPH Scavenging64.75 ppm-[20]
LMH6 DPPH Scavenging0.185 µMTrolox (3.10 µM)[30]
LMH7 DPPH Scavenging0.221 µMTrolox (3.10 µM)[30]
  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox).[30][31]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test sample or standard with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[30][31]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).[31]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

An In-depth Technical Guide to the Discovery of 4-Aryl-1,3-Thiazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-thiazole ring is a prominent heterocyclic scaffold that constitutes the core structure of numerous biologically active compounds and FDA-approved drugs. Its unique chemical properties, including the ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged pharmacophore in medicinal chemistry. Among the vast library of thiazole-containing molecules, derivatives of 4-aryl-1,3-thiazole-2-carboxylic acid have emerged as a particularly promising class of compounds with a broad spectrum of therapeutic applications. These derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of 4-aryl-1,3-thiazole-2-carboxylic acid derivatives. It covers the fundamental synthetic methodologies, detailed protocols for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Synthetic Methodologies

The primary route for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis, a reliable and versatile cyclocondensation reaction.[3] Subsequent modifications, typically at the 2-carboxylic acid position, are then performed to generate a diverse library of derivatives.

Core Scaffold Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target scaffold, a substituted 2-bromoacetophenone (the α-haloketone) is reacted with a thiooxamate derivative to yield the 4-aryl-1,3-thiazole-2-carboxylic acid ester.

Hantzsch_Synthesis_Workflow General Workflow for Hantzsch Thiazole Synthesis Start Starting Materials: - Substituted α-Bromoacetophenone - Thioamide (e.g., Ethyl Thiooxamate) Reaction Cyclocondensation (Hantzsch Reaction) Start->Reaction Intermediate Intermediate Product: Ethyl 4-Aryl-1,3-thiazole-2-carboxylate Reaction->Intermediate Hydrolysis Saponification (Hydrolysis of Ester) Intermediate->Hydrolysis Core Core Scaffold: 4-Aryl-1,3-thiazole-2-carboxylic Acid Hydrolysis->Core Derivatization Amide Coupling / Esterification Core->Derivatization Final Final Derivatives: Amides, Esters, etc. Derivatization->Final

Caption: General workflow for the synthesis of 4-aryl-1,3-thiazole-2-carboxylic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate

This protocol is adapted from methodologies described for Hantzsch thiazole synthesis.[3]

  • Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol) in absolute ethanol (20 mL), add ethyl thiooxamate (1.1 mmol).

  • Reflux: Heat the reaction mixture under reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the resulting solid and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the title compound as a solid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Derivatization: Amide Coupling

The carboxylic acid at the C2-position is a versatile handle for creating diverse libraries of compounds, most commonly through amide bond formation. Standard peptide coupling reagents are employed for this transformation.[4]

Experimental Protocol: Synthesis of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides [4]

  • Activation: In a round-bottom flask, dissolve the appropriate thiazole carboxylic acid (1 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (15 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.2 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 mmol). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired substituted arylamine (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final amide derivative.

Biological Evaluation and Therapeutic Applications

Derivatives of 4-aryl-1,3-thiazole-2-carboxylic acid have demonstrated significant potential in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of these derivatives against various human cancer cell lines.[4][5][6] The mechanism of action often involves the disruption of critical cellular processes like tubulin polymerization or the induction of apoptosis.[5][6]

Mechanism of Action: Induction of Apoptosis

Certain thiazole derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis). This process is a highly regulated signaling cascade involving initiator and executioner caspases. The intrinsic pathway, often implicated, is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway Simplified Apoptosis Pathway Induced by Thiazole Derivatives Thiazole Thiazole Derivative (e.g., Compound 17i) Mito Mitochondrial Stress Thiazole->Mito Induces Bax ↑ Pro-apoptotic proteins (e.g., Bax) Mito->Bax Bcl2 ↓ Anti-apoptotic proteins (e.g., Bcl-2) Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2->CytoC Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Apoptosis induction pathway mediated by certain 4-aryl-thiazole derivatives.[4]

Table 1: In Vitro Cytotoxicity of Selected Thiazole Carboxamides [4]

Compound IDAryl Amide GroupCell LineIC50 (µM)
17i 4-FluorophenylHeLa11.21
HEK293T8.64
17l 4-NitrophenylHeLa3.41
PC-310.12
17o 3,4-DichlorophenylHeLa14.35

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., from 0.1 to 100 µM) and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Antimicrobial Activity

The thiazole scaffold is also effective against a range of microbial pathogens. Derivatives are often evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.[1][7]

Table 2: Antimicrobial Activity (MIC) of Thiazole Derivatives [7]

Compound IDAryl Group at C4E. coli (µg/mL)S. aureus (µg/mL)A. niger (µg/mL)
IIc 4-Chlorophenyl100100100
IIj 2,4-Dichlorophenyl100100100
IIf 4-Hydroxyphenyl200200>200

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For the 4-aryl-1,3-thiazole-2-carboxamide scaffold, biological activity is significantly influenced by the nature and position of substituents on the C4-aryl ring and the C2-amide moiety.

SAR_Diagram Structure-Activity Relationship (SAR) Summary Core 4-Aryl Ring Thiazole Core N-Aryl Amide ArylRing Substituents on C4-Aryl Ring Core:f0->ArylRing AmideGroup Substituents on C2-N-Aryl Amide Core:f2->AmideGroup Aryl_EWG Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -F, -NO2) Often increase activity. ArylRing->Aryl_EWG Modification Amide_EWG EWGs on N-Aryl ring (e.g., -F, -NO2) Can enhance cytotoxicity. AmideGroup->Amide_EWG Modification Amide_Pos Positional Isomerism (ortho, meta, para) Significantly impacts potency. AmideGroup->Amide_Pos Consideration Activity Biological Activity (Anticancer / Antimicrobial) Aryl_EWG->Activity Influences Amide_EWG->Activity Influences Amide_Pos->Activity Influences

Caption: Logical diagram summarizing key SAR points for the 4-aryl-thiazole-2-carboxamide scaffold.

  • C4-Aryl Ring: The substitution pattern on the aryl ring at the 4-position of the thiazole is a key determinant of activity. Electron-withdrawing groups such as chloro and dichloro substitutions have been shown to be favorable for antimicrobial activity.[7]

  • C2-Amide Moiety: For anticancer activity, the nature of the N-aryl substituent on the carboxamide is critical. Derivatives with electron-withdrawing groups like fluoro and nitro at the para-position of the phenyl ring have demonstrated potent cytotoxicity.[4] For example, compound 17l with a p-nitrophenyl group showed the highest potency against HeLa cells (IC50 = 3.41 µM).[4]

Conclusion and Future Directions

The 4-aryl-1,3-thiazole-2-carboxylic acid framework represents a versatile and highly druggable scaffold. The synthetic accessibility via the Hantzsch reaction, coupled with the ease of diversification at the C2-position, allows for the creation of large compound libraries for biological screening. SAR studies have consistently shown that fine-tuning the electronic properties and steric bulk of the substituents on the terminal aryl rings is a successful strategy for enhancing potency and selectivity.

Future research in this area should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds to enable rational, target-based drug design.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to improve their drug-like characteristics.

  • In Vivo Efficacy: Progressing the most promising compounds from in vitro studies to in vivo animal models to validate their therapeutic potential in a physiological context.

This scaffold continues to be a rich source of novel therapeutic agents, and further exploration is warranted to unlock its full potential in addressing unmet needs in oncology and infectious disease.

References

The Thiazole Nucleus: A Technical Guide to Unraveling its Mechanism of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged pharmacophore, present in a wide array of clinically approved drugs and biologically active compounds. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds, offering a comprehensive resource for researchers engaged in their discovery and development. We will delve into their diverse therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and anticonvulsant activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Biological Activity of Thiazole-Based Compounds

The biological efficacy of thiazole derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, for a range of thiazole-based compounds across different therapeutic areas. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: Anticancer Activity of Thiazole Derivatives
Compound ClassTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2,4-disubstituted-1,3-thiazolesMCF-7 (Breast Cancer)3.36 - 6.09Staurosporine5.25
2-(hydrazinyl)-1,3-thiazoleMCF-7 (Breast Cancer)5.73Staurosporine6.77
2-(hydrazinyl)-1,3-thiazoleMDA-MB-231 (Breast Cancer)12.15Staurosporine7.03
Thiazole-coumarin hybridsHepG2 (Liver Cancer)2.6--
Thiazole-coumarin hybridsHCT116 (Colon Cancer)3.5--
Thiazolyl pyridine hybridsA549 (Lung Cancer)0.452Doxorubicin0.460
Thiazole derivativesBcl-2 Jurkat (Leukemia)34.77Doxorubicin45.87
Thiazole derivativesA-431 (Skin Cancer)34.31Doxorubicin42.37
Pyrimidines with thiazole ringVarious cancer cell lines0.64 - 2.01--
Bis-dithiazolesHT29 (Colon Cancer)0.00233Alpelisib0.00496
Thiazolone/Thiazolthione derivativesBreast and Colon Cancer0.54 - 5.26--
Coumarin/thiazole congenersMCF-7 (Breast Cancer)4.5--
Coumarin/thiazole congenersHepG2 (Liver Cancer)5.4--
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound ClassTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5--
2-phenylacetamido-thiazolesE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25--
2,5′-bisthiazole derivativesM. tuberculosis H37Rv9.64 - 23.64--
2,5′-bisthiazole derivativesS. pneumoniae0.03 - 0.06Ampicillin0.12
2,5′-bisthiazole derivativesK. pneumoniae0.03Gentamicin0.03
Heteroaryl(aryl) thiazole derivativesE. coli0.17--
Heteroaryl(aryl) thiazole derivativesB. cereus, S. Typhimurium0.17--
2-(2-pyrazolin-1-yl)-thiazoleS. aureus, E. coli, P. aeruginosa, A. baumanii8 - 32Ciprofloxacin0.5 - 4
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoleCryptococcus neoformans15.6 - 125Amphotericin B0.50
2,4-disubstituted 1,3-thiazolesB. subtilis, E. coli3.39 - 4.60--
5-hetarylthiazole compounds-6.25Ciprofloxacin6.25
Pyridinyl thiazole ligandE. coli200--
Pyridinyl thiazole ligandS. typhi50--
Benzo[d]thiazole derivativesMRSA, E. coli50 - 75Ofloxacin10
Table 3: Antifungal Activity of Thiazole Derivatives
Compound ClassTarget FungusMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2,5-dichloro thienyl-substituted thiazolesA. fumigatus, A. flavus, P. marneffei, T. mentagrophytes6.25 - 12.5--
2,5′-bisthiazole derivativesA. fumigatus0.03Amphotericin B0.12
Heteroaryl(aryl) thiazole derivativesAspergillus fumigatus, Trichoderma viride0.06 - 0.47Ketoconazole0.2 - 1.0
2-(2-pyrazolin-1-yl)-thiazoleC. albicans32Fluconazole16
Thiazolyl-2-pyrazoline hybridsC. albicans3.9 - 62.5Fluconazole250
Thiazole-pyrazoline hybridsC. albicans, A. niger, A. clavatus200Nystatin100
Benzo[d]thiazole derivativesA. niger50 - 75Ketoconazole10
Thiazole derivativesC. glabrata32 - 128Nystatin4

Key Signaling Pathways Targeted by Thiazole-Based Compounds

Thiazole derivatives exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and pathogenesis. Understanding these pathways is paramount for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers.[1] Several thiazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Survival AKT->Survival Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->AKT activates Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->PI3K Thiazole Inhibitor->mTORC1 Thiazole Inhibitor->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole compounds.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle.[3] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division.[3] Thiazole-based molecules have been designed to inhibit specific CDKs, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[3][4]

CDK_Pathway CDK4/6 CDK4/6 pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 S Phase S Phase CDK2->S Phase Cyclin A Cyclin A Cyclin A->CDK2 CDK1 CDK1 Cyclin A->CDK1 Cyclin B Cyclin B Cyclin B->CDK1 M Phase M Phase CDK1->M Phase Rb Rb Rb->CDK4/6 E2F E2F pRb->E2F E2F->S Phase promotes G1 Phase G1 Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase G2 Phase->M Phase Cell Cycle Progression Cell Cycle Progression M Phase->Cell Cycle Progression Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->CDK4/6 Thiazole Inhibitor->CDK2 Cyclin D Cyclin D

Caption: Cell cycle regulation by CDKs and inhibition by thiazole-based compounds.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of scientific research. This section provides detailed methodologies for key experiments commonly employed in the study of thiazole-based compounds.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (thiazole derivative)

  • Detergent reagent (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5] The optimal cell density will vary depending on the cell line.

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[5]

  • Compound Treatment: Add various concentrations of the thiazole-based test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well.[5]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[5]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[5]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours, or until all crystals are dissolved.[5]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of a thiazole-based compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A decrease in ATP levels, measured via a luminescence-based detection system, corresponds to higher kinase activity. Inhibitors will block ATP consumption, resulting in a higher luminescent signal.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 1x Kinase Buffer)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (thiazole derivative)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.[8]

  • Plate Setup: Add the master mix to the wells of a 96-well plate.[8]

  • Compound Addition: Add serial dilutions of the thiazole test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[7][8]

  • Enzyme Addition: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.[8]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[8]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

  • Kinase Detection: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction.[7]

  • Luminescence Reading: Measure the luminescence using a luminometer.[8]

Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DNA Gyrase Inhibition Assay

This assay is used to determine the inhibitory effect of thiazole-based compounds on the supercoiling activity of bacterial DNA gyrase, a crucial enzyme for DNA replication and a target for antibacterial agents.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA (or other suitable plasmid DNA)

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

  • Test compound (thiazole derivative)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture to initiate the supercoiling reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and chloroform/isoamyl alcohol.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

Data Analysis: The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the control reaction without the inhibitor. The IC50 value can be estimated as the concentration of the compound that causes a 50% reduction in the supercoiling activity.

Experimental and Screening Workflows

The discovery and development of novel thiazole-based compounds involve a systematic workflow, from initial screening to hit validation and characterization.

General Workflow for Antimicrobial Compound Screening

The search for new antimicrobial agents from libraries of thiazole compounds typically follows a multi-step process to identify and validate promising candidates.

Antimicrobial_Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening Active Compounds Active Compounds Primary Screening->Active Compounds identifies Inactive Compounds Inactive Compounds Primary Screening->Inactive Compounds Hit Confirmation Hit Confirmation Confirmed Hits Confirmed Hits Hit Confirmation->Confirmed Hits validates Dose-Response Analysis Dose-Response Analysis MIC Determination MIC Determination Dose-Response Analysis->MIC Determination determines Secondary Assays Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Active Compounds->Hit Confirmation Confirmed Hits->Dose-Response Analysis MIC Determination->Secondary Assays Mechanism of Action Studies->Lead Optimization

Caption: A streamlined workflow for the discovery of antimicrobial thiazole compounds.

This guide provides a foundational understanding of the multifaceted mechanisms of action of thiazole-based compounds. The presented data, protocols, and visual aids are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold. As research continues to evolve, the principles and methodologies outlined herein will undoubtedly contribute to the development of the next generation of innovative thiazole-based medicines.

References

Spectroscopic characterization (NMR, IR, Mass Spec) of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Characterization of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid: A Technical Guide

Introduction: this compound is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a detailed overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.10Singlet1HThiazole C5-H
~7.70Doublet2HAromatic (ortho to thiazole)
~7.15Doublet2HAromatic (meta to thiazole)
~2.30Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~165.0Carboxylic Acid (C=O)
~161.0Thiazole C2
~156.0Thiazole C4
~142.0Aromatic (C-CH₃)
~133.0Aromatic (C-Thiazole)
~129.5Aromatic CH
~128.5Aromatic CH
~118.0Thiazole C5
~21.0Methyl (-CH₃)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~3100MediumC-H stretch (Aromatic and Thiazole)
~2950MediumC-H stretch (Methyl)
1700-1730StrongC=O stretch (Carboxylic Acid)
~1600MediumC=C stretch (Aromatic)
~1500MediumC=N stretch (Thiazole)
1200-1300StrongC-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/z RatioPredicted Ion
219.05[M]⁺ (Molecular Ion)
174.04[M-COOH]⁺

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1] The sample should be transferred to a clean, dry NMR tube. If the sample contains solid particulates, it should be filtered before transfer to the NMR tube.[1]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used for analysis.

  • ¹H NMR Acquisition:

    • Temperature: 298 K

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Temperature: 298 K

    • Pulse Program: A proton-decoupled pulse program is standard.

    • Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.[3]

    • Place a small amount of the solid sample directly onto the crystal.[3]

    • Apply pressure to ensure good contact between the sample and the crystal.[3]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[3]

    • Place the pellet in the sample holder of the FTIR instrument.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is collected first.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[4] For solid-state techniques, minimal preparation may be needed.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight) is used.

  • Data Acquisition:

    • The sample is introduced into the ion source.

    • The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[5]

    • The detector records the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[5]

References

The Therapeutic Frontier: A Technical Guide to Substituted Thiazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged motif in a multitude of FDA-approved drugs and clinical candidates.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5] This is attributed to their ability to interact with a wide range of biological targets through various mechanisms, such as enzyme inhibition and receptor modulation.[6][7] This technical guide provides an in-depth exploration of the therapeutic potential of substituted thiazole compounds, focusing on their synthesis, mechanisms of action, and structure-activity relationships. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1][8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8] The versatility of this method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring, making it a powerful tool for generating diverse chemical libraries for drug screening.[9]

Hantzsch_Synthesis react1 α-Haloketone intermediate1 S-Alkylation (SN2 Reaction) react1->intermediate1 react2 Thioamide react2->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 intermediate3 Tautomerization & Cyclization intermediate2->intermediate3 intermediate4 Hydroxythiazoline intermediate3->intermediate4 dehydration Dehydration (-H₂O) intermediate4->dehydration product Substituted Thiazole dehydration->product PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->Akt inhibit Thiazole->mTORC1 inhibit MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat cells with serial dilutions of thiazole compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance (e.g., at 570 nm) solubilize->measure end Calculate IC₅₀ values measure->end

References

The Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. The versatility of the thiazole ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacological profiles to achieve enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) of thiazole derivatives across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The Thiazole Core and a General Approach to SAR Studies

The thiazole ring offers several positions (C2, C4, and C5) for substitution, each influencing the molecule's overall biological activity. A typical SAR study for thiazole derivatives follows a systematic workflow to identify the most promising lead compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development Initial_Hit Initial Hit Identification (e.g., HTS, in silico screening) Library_Synthesis Synthesis of Analog Library (Modification at C2, C4, C5) Initial_Hit->Library_Synthesis Iterative Design In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, cell-based assays) Library_Synthesis->In_Vitro_Screening Testing SAR_Analysis SAR Analysis (Identify key structural features) In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Refine potent compounds) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal models) Lead_Optimization->In_Vivo_Studies Validation ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Studies->ADMET_Profiling Candidate_Selection Candidate Drug Selection ADMET_Profiling->Candidate_Selection

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

The thiazole core itself presents key positions for chemical modification that significantly impact its biological activity. Understanding these positions is fundamental to designing effective derivatives.

Caption: Key positions for substitution on the thiazole ring.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives already in clinical use.[1] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell signaling pathways, such as VEGFR-2.

Structure-Activity Relationship Insights for Anticancer Activity

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and associated rings.

  • Substitution at the C2-amino group: The presence of an amino group at the C2 position is a common feature in many anticancer thiazoles.[2] Modifications of this group with various aryl aldehydes to form Schiff bases have been shown to modulate activity.

  • Substitution at the C4 position: Aryl groups at the C4 position are frequently observed in potent anticancer thiazoles. The substitution pattern on this aryl ring is critical. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups on the phenyl ring at the C4 position can enhance activity.[3]

  • Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings, such as pyridine, with the thiazole scaffold have shown promising anticancer activity. For example, a thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil, which was attributed to the presence of an electron-withdrawing chlorine atom on the pyridine ring.

Quantitative SAR Data for Anticancer Thiazole Derivatives
Thiazole Derivative Class Modification Cancer Cell Line Activity (IC50 in µM) Reference
β-pentene based thiazolesHydroxyl group on benzene ringHeLa, SSMC-7721, CT-263.48 ±0.14, 6.99 ± 0.15, 8.84 ± 0.16[4]
Pyrazole, naphthalene, and thiazole hybridsMethoxy groupHela, HpeG20.86, 8.49[4]
Thiazole-pyridine hybridsChlorine on pyridine ringMCF-75.71
Thiazole derivativesLonger alkyl chain on thiazole nitrogen-0.024 (for 50% cell migration inhibition)[3][5]
Thiazole-indole hybridsMethoxy group on phenyl ring and fluorine on indole ringVarious10-30
Experimental Protocols for Anticancer Activity Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation indicates the inhibitory activity of the test compound.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

    • Inhibitor Addition: Add the thiazole derivative at various concentrations.

    • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

    • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

    • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated.[6]

Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of anticancer compounds.

  • Principle: The Boyden chamber assay is commonly used. It consists of a chamber with two compartments separated by a microporous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, such as Matrigel®, which acts as a barrier that cells must degrade and penetrate.[7][8]

  • Procedure:

    • Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane with Matrigel®. For migration assays, the membrane is left uncoated.

    • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

    • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubation: Incubate the plate to allow cells to migrate or invade through the membrane.

    • Quantification: After incubation, remove non-migrated/invaded cells from the upper surface of the membrane. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8] The structural modifications on the thiazole ring play a pivotal role in determining their potency and spectrum of activity.

Structure-Activity Relationship Insights for Antimicrobial Activity
  • Substituents on the Thiazole Ring: The introduction of electron-withdrawing groups, such as chlorine atoms, can significantly enhance the antimicrobial profile of thiazole derivatives.[7]

  • Hybrid Compounds: Clubbing the thiazole nucleus with other heterocyclic rings like pyrazoline, imidazole, and triazole has been a successful strategy to develop potent antimicrobial agents.[8]

  • Phenyl Ring Substitution: The presence of a phenyl ring on the thiazole scaffold often enhances antibacterial action. The nature and position of substituents on this phenyl ring are crucial. For instance, para-substituted methoxy, chloro, and nitro groups on a phenyl ring can modestly increase activity.[9]

Quantitative SAR Data for Antimicrobial Thiazole Derivatives
Thiazole Derivative Class Modification Microorganism Activity (MIC in µg/mL) Reference
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazolesVarious substituents on pyrazoline ringS. pneumoniae, S. epidermidis, E. coli0.03–7.81[10]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazolesVarious substituentsP. aeruginosa15.625–31.25[10]
4-(3-coumaryl)-2-hydrazinylthiazolesBis-coumarin derivatives--[10]
Thiazole-based Schiff bases-E. coli, S. aureus14.40 ± 0.04 mm, 15.00 ± 0.01 mm (inhibition zone)[9]
Thiazole-pyrimidine hybrids--Superior activity reported[11]
Experimental Protocol for Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated, and the lowest concentration that inhibits visible growth is determined as the MIC.[12]

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard).

    • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

    • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anti-inflammatory Activity of Thiazole Derivatives

Several thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship Insights for Anti-inflammatory Activity

The anti-inflammatory activity of thiazole derivatives is influenced by the specific substitutions on the core structure, which affect their ability to bind to and inhibit inflammatory targets like COX enzymes.

Experimental Protocol for Anti-inflammatory Activity Evaluation

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Principle: The assay measures the production of prostaglandins from arachidonic acid by COX enzymes. The inhibition of this production by a test compound indicates its anti-inflammatory potential.

  • Procedure:

    • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

    • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the thiazole derivative.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

    • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the COX enzyme activity.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring system.

General Protocol for Hantzsch Thiazole Synthesis
  • Principle: This reaction involves the condensation of an α-haloketone with a thioamide.

  • Procedure:

    • Reactant Mixture: Dissolve the α-haloketone and the thioamide in a suitable solvent, such as ethanol.

    • Reaction Conditions: Heat the reaction mixture under reflux for a specified period.

    • Work-up: After the reaction is complete, cool the mixture and isolate the product by filtration or extraction.

    • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired thiazole derivative.

This guide provides a foundational understanding of the structure-activity relationships of thiazole derivatives. The presented data and protocols serve as a valuable resource for the rational design and development of novel thiazole-based therapeutic agents. Further research and exploration of the vast chemical space of thiazole derivatives will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro characterization of the biological activity of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Given that the thiazole scaffold is present in numerous biologically active compounds with diverse therapeutic applications, including roles as anticancer, anti-inflammatory, and antimicrobial agents, a tiered screening approach is recommended.[1][2][3] This document outlines protocols for two fundamental assays: a general biochemical enzyme inhibition assay and a cell-based cytotoxicity assay, which together can provide initial insights into the compound's potential mechanism of action and therapeutic window.

Protocol 1: General Biochemical Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against a purified enzyme. The specific enzyme and substrate will need to be chosen by the researcher based on their hypothesis for the compound's target. Thiazole derivatives have been shown to inhibit various enzymes, including kinases and oxidoreductases.[4][5]

Experimental Protocol

  • Materials and Reagents:

    • Purified enzyme of interest

    • Specific substrate for the enzyme

    • This compound

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Cofactors, if required by the enzyme (e.g., ATP, NADH)

    • 96-well microplates (clear, black, or white, depending on the detection method)

    • Microplate reader (for absorbance, fluorescence, or luminescence detection)

    • Pipettes and tips

    • DMSO (for dissolving the test compound)

    • Positive control inhibitor

  • Step-by-Step Procedure:

    • Prepare Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare a serial dilution of the inhibitor in the assay buffer to test a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. Prepare enzyme and substrate solutions in the assay buffer at their optimal concentrations.

    • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a positive control (a known inhibitor of the enzyme) and a vehicle control (containing the same concentration of DMSO as the inhibitor wells). Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[6][7]

    • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

    • Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance for a colorimetric product, increase in fluorescence for a fluorogenic product).[5]

    • Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Summarize the quantitative data in a table as follows:

CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme XValue
Positive ControlEnzyme XValue

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor & Pre-incubate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor add_inhibitor->add_substrate read_plate Measure Reaction Rate add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the biochemical enzyme inhibition assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Many thiazole derivatives have been evaluated for their anticancer potential using this method.[8][9]

Experimental Protocol

  • Materials and Reagents:

    • Human cancer cell line (e.g., MCF-7, A549, HT29)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control.

    • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation

Summarize the quantitative data in a table as follows:

CompoundCell LineIncubation Time (h)GI50/IC50 (µM)
This compoundCell Line X48Value
Positive ControlCell Line X48Value

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells treat_cells Treat Cells with Compound adhere_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_cells Incubate for 48h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine GI50/IC50 Value plot_curve->det_ic50

Caption: Workflow for the cell-based cytotoxicity (MTT) assay.

Potential Signaling Pathway Involvement

While the specific signaling pathway modulated by this compound is yet to be determined, many thiazole-containing compounds are known to interact with key signaling nodes, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[6][10][11] Should initial screening suggest activity in these areas, further cell-based assays can be employed to elucidate the mechanism. For example, GPCR activation can be monitored by measuring downstream second messengers like cAMP or calcium.[10][12]

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpcr GPCR g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation creb CREB pka->creb Phosphorylation gene_transcription Gene Transcription creb->gene_transcription Modulation ligand 4-(4-Methylphenyl)-1,3- thiazole-2-carboxylic acid ligand->gpcr Binding

Caption: Hypothetical GPCR signaling pathway potentially modulated by the test compound.

References

Hantzsch Thiazole Synthesis: Application Notes and Protocols for 4-Aryl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-arylthiazole derivatives via the Hantzsch thiazole synthesis. This classical and versatile reaction remains a cornerstone in heterocyclic chemistry, offering a reliable pathway to a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental method for the construction of the thiazole ring.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This method is particularly effective for producing 2,4-disubstituted thiazoles. 4-Arylthiazole derivatives are of paramount importance to researchers and drug development professionals as this structural motif is found in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. The resulting hydroxythiazoline intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.[2][4]

Below is a diagram illustrating the general mechanism of the Hantzsch thiazole synthesis.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Several methodologies have been developed for the Hantzsch synthesis of 4-arylthiazoles, ranging from classical heating to modern microwave-assisted and one-pot procedures.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask or scintillation vial

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser (optional)

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial or an appropriate round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2][4]

  • Add methanol (5 mL) and a magnetic stir bar.[2][4]

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]

  • After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.[4]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[2][4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake with cold deionized water to remove any inorganic salts.[4]

  • Spread the collected solid on a watch glass and allow it to air dry completely.[2]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

General Procedure:

  • Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[2]

  • Add a suitable solvent such as methanol or ethanol.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using a similar work-up and purification procedure as described in Protocol 1.[2]

Protocol 3: One-Pot, Multi-Component Synthesis

One-pot, multi-component reactions offer an efficient approach to synthesize more complex thiazole derivatives.[5][6]

General Procedure:

  • A mixture of an α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) is prepared.[5]

  • A catalyst, such as silica-supported tungstosilisic acid, may be added.[5]

  • The reaction can be carried out under conventional heating (reflux in ethanol/water) or under ultrasonic irradiation.[5]

  • Upon completion, the solid product is typically isolated by filtration. The catalyst can often be recovered by filtration and reused.[5]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Hantzsch synthesis of various 4-aryl-2-aminothiazoles.

Table 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles

EntryAryl KetoneThioamideSolventTime (h)Yield (%)
1AcetophenoneThioureaMethanol0.5 - 178-90
24-MethoxyacetophenoneThioureaMethanol1~85
34-FluoroacetophenoneThioureaMethanol1~90
42-AcetylnaphthaleneThioureaMethanol1~82
54-FluoroacetophenoneN-PhenylthioureaMethanol1.5~70

Data compiled from multiple sources, yields are approximate and can vary.[7]

Table 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives

EntryAldehydeMethodTimeYield (%)
1BenzaldehydeConventional Heating2.5 h85
24-ChlorobenzaldehydeConventional Heating2 h90
34-NitrobenzaldehydeConventional Heating3 h82
4BenzaldehydeUltrasonic Irradiation1.5 h88
54-ChlorobenzaldehydeUltrasonic Irradiation1.5 h92

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehyde with a silica-supported tungstosilisic acid catalyst.[5]

Experimental Workflow and Logic Diagram

The general laboratory workflow for the Hantzsch thiazole synthesis is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification A Combine α-Haloketone and Thioamide B Add Solvent (e.g., Methanol) A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Cool to Room Temperature C->D E Precipitate Product (e.g., add NaHCO₃ solution) D->E F Filter and Wash Solid E->F G Dry Product F->G H Characterization (NMR, IR, MS, MP) G->H I Recrystallization (if necessary) G->I

Caption: General laboratory workflow for the Hantzsch synthesis.

Applications in Drug Development

Thiazole derivatives are a cornerstone in medicinal chemistry. The synthesized 4-arylthiazoles can be utilized as building blocks for more complex molecules or screened for a variety of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Agents: Many thiazole-containing compounds exhibit potent activity against a range of bacterial and fungal pathogens.

  • Anticancer Agents: The thiazole scaffold is present in several anticancer drugs and clinical candidates.

  • Enzyme Inhibitors: Thiazole derivatives have been shown to inhibit various enzymes, making them attractive for treating a range of diseases.

The Hantzsch thiazole synthesis provides a robust and adaptable method for the preparation of 4-arylthiazole derivatives. For researchers and professionals in drug development, a thorough understanding of the classical protocol and its modern variations is essential for the efficient synthesis of these valuable heterocyclic compounds.

References

Application Notes and Protocols: 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. This document provides detailed application notes and protocols for the investigation of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid as a potential protein kinase inhibitor. The information herein is based on established methodologies for analogous thiazole-based compounds and provides a framework for the comprehensive evaluation of this specific molecule.

Data Presentation: Inhibitory Activity of Related Thiazole Derivatives

While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the reported activities of structurally related thiazole derivatives against various protein kinases. This data serves as a reference for potential targets and expected potency.

Kinase TargetThiazole Derivative ClassReported IC50/KiReference Compound/Note
c-MetThiazole/Thiadiazole CarboxamidesSub-micromolar to nanomolarOptimization of a thiazole carboxamide scaffold led to potent inhibitors.
Casein Kinase 2 (CK2)1,3-Thiazole-5-carboxylic Acid Derivatives0.4 µMIdentified through virtual screening and in vitro radioactive kinase assays.[1]
Glycogen Synthase Kinase-3β (GSK-3β)Thiazole Carboxamides0.29 ± 0.01 nMPotency attributed to specific substitutions on the thiazole ring.[1]
p38 MAP Kinase4-Phenyl-5-pyridyl-1,3-thiazole AnaloguesNanomolarOrally active compounds identified with anti-inflammatory properties.[2]
Spleen Tyrosine Kinase (SYK)Phenylamino Pyrimidine ThiazolesNanomolar KiLead optimization resulted in potent inhibition in mast cell degranulation assays.[3]
ROCK II4-Aryl-5-aminoalkyl-thiazole-2-amines20 nMDesigned and synthesized as potent and selective ROCK II inhibitors.[4]

Mandatory Visualizations

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for thiazole-based inhibitors.[2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by the thiazole compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A typical workflow for assessing the inhibitory potential of a compound against a purified kinase enzyme.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase with inhibitor Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Reaction Initiate reaction with ATP/substrate mix Incubation->Reaction Termination Stop reaction and detect signal Reaction->Termination Measurement Measure luminescence/fluorescence Termination->Measurement Calculation Calculate % inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.[1][5]

Materials:

  • This compound

  • Purified recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a microplate well, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 5 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X solution of substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Mix gently on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot for Substrate Phosphorylation)

This method assesses the ability of the compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • This compound

  • Human cancer cell line known to have an active kinase of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated substrate to the total substrate for each treatment condition.

    • Compare the levels of substrate phosphorylation in compound-treated cells to the vehicle control to determine the inhibitory effect.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound as a protein kinase inhibitor. By employing these established in vitro and cell-based assays, researchers can effectively determine its potency, selectivity, and cellular efficacy, thereby guiding further drug development efforts. It is recommended to screen the compound against a panel of kinases to establish a selectivity profile.

References

Application Notes and Protocols for the Quantification of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is a molecule of interest in pharmaceutical research and development. To facilitate pharmacokinetic, toxicokinetic, and metabolism studies, a robust and reliable analytical method for its quantification in biological matrices is essential. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is intended to serve as a comprehensive protocol for researchers and scientists in the field of drug development. Although a specific validated method for this particular analyte is not widely published, the following protocols are based on established analytical principles for similar carboxylic acid-containing compounds and arylthiazole derivatives.[1][2]

Principle of the Method

The proposed analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in negative ion electrospray ionization (ESI) mode. The quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another thiazole carboxylic acid derivative.

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank plasma for the calibration curve.

  • Internal Standard Stock and Working Solutions: Prepare a stock solution of the IS in methanol and a working solution by diluting the stock with the same diluent as the analyte.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma using a separate stock solution from the one used for calibration standards.

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank plasma, spiked plasma, or study sample) into the corresponding tubes.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Proposed LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterProposed Value
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B (re-equilibration)

Mass Spectrometry Parameters:

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 450°C
Capillary Voltage -4000 V
Gas Flow (Nebulizer) 40 psi
Gas Flow (Drying Gas) 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and IS. A hypothetical transition could be derived from the molecular weight.

Data Presentation

The following tables present hypothetical, yet typical, quantitative data for a bioanalytical method of this nature. These values should be experimentally determined and validated.

Table 1: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[M-H]⁻Fragment 1100Optimized Value
Internal Standard[M-H]⁻Fragment 1100Optimized Value

Table 2: Hypothetical Calibration Curve Parameters

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 3: Hypothetical Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Addition plasma Plasma Sample (50 µL) is Internal Standard (10 µL) precip Protein Precipitation (200 µL Acetonitrile) is->precip vortex Vortex (30s) precip->vortex centrifuge Centrifuge (12,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms LC-MS/MS Injection (5 µL) supernatant->lcms LCMS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection column C18 Reversed-Phase Column (Gradient Elution) injection->column separation Analyte Separation column->separation esi Electrospray Ionization (ESI-) separation->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector data_acquisition Data Acquisition & Processing detector->data_acquisition Signal

References

Application Note: A Cell-Based Luciferase Reporter Assay to Identify Inhibitors of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer, making it an attractive target for therapeutic intervention.[1][3] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[3] This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.[1][2]

Thiazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[4][5][6] 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is a novel thiazole-containing small molecule with potential therapeutic applications. This application note describes the development and protocol for a robust, high-throughput cell-based assay designed to screen for and characterize the inhibitory activity of this compound on the TNF-α-induced NF-κB signaling pathway. The assay utilizes a stable cell line expressing a firefly luciferase reporter gene under the control of an NF-κB response element.

Assay Principle

The assay is based on a reporter gene system. A human embryonic kidney cell line (HEK293T) is engineered to stably express a luciferase gene driven by a promoter containing multiple copies of the NF-κB response element. When the NF-κB pathway is activated by a stimulus like TNF-α, the NF-κB transcription factor binds to these response elements, driving the expression of luciferase.

An inhibitor of the pathway, such as this compound, will block one of the steps in the signaling cascade, preventing NF-κB translocation and subsequent luciferase expression. The resulting decrease in luminescence is measured using a plate luminometer and is directly proportional to the inhibitory activity of the compound.

dot

Assay_Principle cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB IkB->IkB_NFkB Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_NFkB NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB_NFkB->NFkB_p65_p50_nuc Translocation blocked Compound 4-(4-Methylphenyl)-1,3- thiazole-2-carboxylic acid (Test Compound) Compound->IKK Inhibits NFkB_RE NF-κB Response Element NFkB_p65_p50_nuc->NFkB_RE Binds Luciferase Luciferase Expression NFkB_RE->Luciferase Induces

Caption: Proposed mechanism of NF-κB inhibition.

Materials and Methods

Cell Line:

  • HEK293T NF-κB Luciferase Reporter Cell Line (HEK293T cells stably transfected with a pGL4.32[luc2P/NF-κB-RE/Hygro] vector).

Reagents:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

  • Recombinant Human TNF-α

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque, sterile 96-well cell culture plates

Equipment:

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Laminar Flow Hood

  • Plate Luminometer

  • Multichannel Pipettors

  • Inverted Microscope

Experimental Protocols

1. Cell Culture and Maintenance:

  • Culture the HEK293T NF-κB Luciferase Reporter cells in DMEM supplemented with 10% FBS and 1x Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Assay Protocol: The following protocol outlines the steps for a typical 96-well plate assay.

dot

Workflow A 1. Cell Seeding Seed 20,000 cells/well in a 96-well plate. Incubate 24h. C 3. Compound Treatment Add compound dilutions to cells. Incubate for 1 hour. A->C B 2. Compound Preparation Prepare serial dilutions of the test compound in assay medium. B->C D 4. Stimulation Add TNF-α (10 ng/mL final conc.) to all wells except negative control. C->D E 5. Incubation Incubate the plate for 6 hours at 37°C, 5% CO₂. D->E F 6. Lysis & Luminescence Add luciferase assay reagent to lyse cells and generate signal. E->F G 7. Data Acquisition Read luminescence on a plate luminometer. F->G H 8. Data Analysis Normalize data and calculate IC₅₀ values. G->H

Caption: Experimental workflow for the NF-κB inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count the HEK293T NF-κB cells. Dilute the cells in culture medium to a concentration of 2 x 10⁵ cells/mL. Dispense 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque 96-well plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound (e.g., from 100 µM to 0.01 µM) in serum-free DMEM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Compound Treatment: Remove the culture medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells. For control wells, add 100 µL of serum-free DMEM with 0.5% DMSO (vehicle control). Incubate the plate for 1 hour at 37°C.

  • Stimulation: Prepare a 2x working solution of TNF-α (20 ng/mL) in serum-free DMEM. Add 100 µL of this solution to all wells except the "unstimulated" (negative control) wells. To the negative control wells, add 100 µL of serum-free DMEM. The final volume in each well should be 200 µL and the final TNF-α concentration will be 10 ng/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes. Add 100 µL of the luciferase assay reagent to each well. Mix gently by orbital shaking for 2 minutes to induce cell lysis.

  • Data Acquisition: Read the luminescence signal on a plate luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Presentation

  • Normalization: The activity of the compound is calculated as a percentage of inhibition relative to the controls.

    • 0% Inhibition (Max Signal): TNF-α stimulated cells treated with vehicle (DMSO).

    • 100% Inhibition (Min Signal): Unstimulated cells treated with vehicle (DMSO).

    Formula: % Inhibition = 100 * (1 - [RLU_Compound - RLU_Min] / [RLU_Max - RLU_Min]) (where RLU is Relative Light Units)

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the NF-κB signal.

Hypothetical Results:

The following table summarizes hypothetical dose-response data for this compound.

Compound Concentration (µM)Average RLUStandard Deviation% Inhibition
1001,58012098.5
302,15018094.8
104,50035080.1
311,20089044.2
118,5001,2008.9
0.320,1001,5000.1
0 (Vehicle Control)20,1201,3500.0
Unstimulated Control1,25095100.0

Calculated IC₅₀: 3.2 µM

Conclusion

This application note provides a detailed protocol for a sensitive and reproducible cell-based reporter assay to measure the inhibitory effects of this compound on the NF-κB signaling pathway. The assay is suitable for high-throughput screening, dose-response analysis, and mechanism of action studies for novel anti-inflammatory drug candidates. The workflow is straightforward and employs commercially available reagents, making it readily adaptable for most cell biology laboratories.

References

Application of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic Acid in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives. While direct research on the parent carboxylic acid is limited, this document leverages data from closely related analogues, specifically N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, to provide insights into its potential therapeutic applications and mechanisms of action.

Application Notes

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The presence of this heterocyclic motif is a key feature in several FDA-approved drugs. Derivatives of this compound are being investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

A study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which are structurally very similar to amides of this compound, has demonstrated their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.

Compound ReferenceCancer Cell LineIC₅₀ (µM)
4c (p-nitro derivative) SKNMC (Neuroblastoma)10.8 ± 0.08
4d (m-chloro derivative) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12
Doxorubicin (Control) Hep-G2 (Hepatocarcinoma)5.8 ± 1.01

Data sourced from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives. It is important to note that these values are for the carboxamide derivatives and not the carboxylic acid itself.

The results indicate that these compounds exhibit moderate cytotoxic activity. For instance, compound 4d showed notable activity against the Hep-G2 cell line, although it was less potent than the standard chemotherapeutic drug, doxorubicin. The MCF-7 breast cancer cell line was found to be the most resistant to the tested derivatives.

Potential Mechanisms of Action

While the precise mechanism of action for this compound is not fully elucidated, research on the broader class of 4-phenylthiazole derivatives suggests several potential pathways through which these compounds may exert their anticancer effects. These include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.

One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Some thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis. Another potential target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • p-Toluonitrile

  • Ammonium sulfide ((NH₄)₂S) solution (20%)

  • N,N-Dimethylformamide (DMF)

  • Bromopyruvic acid

  • Calcium carbonate (CaCO₃)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of p-Toluamide (Thioamide Derivative):

    • In a flask, dissolve p-toluonitrile in DMF.

    • Add a 20% solution of ammonium sulfide to the mixture.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Precipitate the product by adding crushed ice to the reaction mixture.

    • Filter the resulting yellow solid, wash with cold water and n-hexane.

  • Synthesis of this compound:

    • Treat the obtained thioamide derivative with bromopyruvic acid and calcium carbonate in dry ethanol.

    • Stir the reaction medium under an argon atmosphere at room temperature for 30 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, evaporate the ethanol under reduced pressure to obtain the crude product.

    • Purify the product through appropriate methods such as recrystallization.

MTT Cytotoxicity Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 8,000-10,000 cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare various concentrations of the test compounds.

    • Treat the cells with the different concentrations of the compounds and incubate for another 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thioamide Synthesis cluster_step2 Step 2: Thiazole Ring Formation p_Toluonitrile p-Toluonitrile p_Toluamide p-Toluamide p_Toluonitrile->p_Toluamide (NH4)2S, DMF Ammonium_Sulfide Ammonium Sulfide DMF DMF Final_Product 4-(4-Methylphenyl)-1,3-thiazole- 2-carboxylic acid p_Toluamide->Final_Product Bromopyruvic Acid, CaCO3, Ethanol Bromopyruvic_Acid Bromopyruvic Acid CaCO3 CaCO3

Caption: Synthesis workflow for this compound.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Incubation_24h_1 2. Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment 3. Treat with Test Compound Incubation_24h_1->Compound_Treatment Incubation_24h_2 4. Incubate for 24h Compound_Treatment->Incubation_24h_2 MTT_Addition 5. Add MTT Solution Incubation_24h_2->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Analyze Data (IC50) Absorbance_Reading->Data_Analysis

Caption: Experimental workflow of the MTT cytotoxicity assay.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Thiazole_Derivative 4-Phenylthiazole Derivative Thiazole_Derivative->PI3K inhibits Thiazole_Derivative->mTORC1 inhibits

Caption: Potential signaling pathway inhibited by 4-phenylthiazole derivatives.

Application Notes and Protocols for High-Throughput Screening of Thiazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] High-throughput screening (HTS) provides a rapid and efficient methodology for interrogating large libraries of thiazole derivatives to identify "hits"—compounds that modulate the activity of a specific biological target.[1] These application notes provide detailed protocols for key HTS assays and summarize quantitative data to guide the screening of thiazole compound libraries in drug discovery.

Data Presentation: Quantitative Summary of Thiazole HTS Data

The following tables summarize representative quantitative data from high-throughput screening of various thiazole compound libraries against different biological targets. This data is essential for comparing the potency and efficacy of different thiazole scaffolds and for assessing the quality of the screening assays.

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

Compound/LibraryCell LineAssay TypeIC50 (µM)Reference
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleMDA-MB-231MTT3.92 (µg/mL)[4]
2-(2-benzyliden-hydrazinyl)-4-methylthiazoleHeLaMTT11.4 (µg/mL)[4]
4-Substituted Methoxybenzoyl-aryl-thiazolesA375 (Melanoma)Antiproliferation21 - 71 (nM)[5]
4-Substituted Methoxybenzoyl-aryl-thiazolesPC-3 (Prostate)Antiproliferation21 - 71 (nM)[5]
4-Substituted Methoxybenzoyl-aryl-thiazolesDU145 (Prostate)Antiproliferation21 - 71 (nM)[5]
Thiazole Derivative 9k (with pyrrole moiety)HT-29Antiproliferation14.3[4]
Thiazole Derivative 9k (with pyrrole moiety)MCF-7Antiproliferation4.7[4]
Thiazole Derivative 9k (with pyrrole moiety)MOLT-4Antiproliferation1.7[4]
3-nitrophenylthiazolyl derivative 4d MDA-MB-231MTT1.21[6]
Thiazole-based Thiosemicarbazone 9 MCF-7MTT14.6[7]
Thiazole-based Thiosemicarbazone 11b MCF-7MTT28.3[7]

Table 2: Enzyme Inhibition by Thiazole Derivatives

Compound/LibraryTarget EnzymeAssay TypeIC50 (µM)Z'-FactorHit Rate (%)Reference
Thiazole Derivative 39 EGFRKinase Inhibition0.153Not ReportedNot Reported[8]
Thiazole Derivative 43 EGFRKinase Inhibition0.122Not ReportedNot Reported[8]
Thiazole Derivative 39 HER2Kinase Inhibition0.108Not ReportedNot Reported[8]
Thiazole Derivative 43 HER2Kinase Inhibition0.078Not ReportedNot Reported[8]
Thiazole Derivative 42 DHFREnzyme Inhibition0.123Not ReportedNot Reported[8]
GSK Full Diversity Collection (Thiazole hits)Plasmodium falciparum PKGEnzymaticMid-nanomolar0.85 (mean)Not Reported[9]
3-nitrophenylthiazolyl derivative 4d VEGFR-2Kinase InhibitionNot Reported (68.11% inhibition)Not ReportedNot Reported[6]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound/LibraryOrganismAssay TypeMIC (µg/mL)
Thiazole Derivative 7a Salmonella typhimuriumBroth Dilution0.49
Thiazole Derivative 13 Salmonella typhimuriumBroth Dilution0.49
Benzo[d]thiazole Derivative 13 S. aureus (MRSA)Cup Plate50-75
Benzo[d]thiazole Derivative 14 E. coliCup Plate50-75
Benzo[d]thiazole Derivative 14 A. nigerCup Plate50-75

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are intended as a guide and may require optimization based on the specific thiazole library, target, and laboratory instrumentation.

Cell-Based Assay: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of thiazole compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom cell culture plates

  • Thiazole compound library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and/or automated liquid handler

  • Microplate reader

Protocol (96-well format):

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds.

    • Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for active compounds.

Biochemical Assay: VEGFR-2 Kinase Inhibition Assay

Objective: To identify thiazole compounds that inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: This is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP solution

  • Thiazole compound library dissolved in DMSO

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit

  • White, opaque-walled 96-well or 384-well plates

  • Multichannel pipette and/or automated liquid handler

  • Luminometer

Protocol (96-well format):

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

    • Prepare serial dilutions of the thiazole compounds in 1x Kinase Buffer. The final DMSO concentration should be consistent across all wells.

  • Assay Plate Setup:

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the diluted thiazole compounds to the test wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the positive control (enzyme only) and blank (no enzyme) wells.

  • Kinase Reaction:

    • Dilute the VEGFR-2 enzyme in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Subtract the blank values and calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 values for active compounds.

Biochemical Assay: COX-2 Inhibition Assay (Fluorometric)

Objective: To identify thiazole compounds that selectively inhibit the activity of Cyclooxygenase-2 (COX-2).

Principle: This assay measures the peroxidase activity of COX-2, where a fluorescent product is generated from a non-fluorescent substrate. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Thiazole compound library dissolved in DMSO

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Black, clear-bottom 96-well or 384-well plates

  • Multichannel pipette and/or automated liquid handler

  • Fluorescence plate reader

Protocol (96-well format):

  • Reagent Preparation:

    • Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

    • Prepare serial dilutions of the thiazole compounds and the positive control in COX Assay Buffer.

  • Assay Plate Setup:

    • Add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

    • Add 10 µL of the diluted thiazole compounds, positive control, or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank (no enzyme) wells.

    • Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10-20 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for active compounds.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thiazole compounds and a typical experimental workflow for high-throughput screening.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Follow-up AssayDev Assay Development & Miniaturization PlatePrep Compound Library Plate Preparation AssayDev->PlatePrep PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Confirmation HitID->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits (ATP-binding site) Akt Akt PI3K->Akt PKC PKC PLCg->PKC mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Raf Raf PKC->Raf mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration PI3K_Akt_mTOR_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Thiazole Thiazole Inhibitor Thiazole->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation

References

Application Notes & Protocols: Molecular Docking Simulation of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting a molecular docking simulation of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid with various protein targets implicated in cancer, inflammation, and bacterial infections. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[5][6] This application note outlines the workflow, from protein and ligand preparation to the analysis of docking results, and presents illustrative data in a structured format.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[4] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological properties, including the inhibition of key enzymes in various signaling pathways.[1][7] Specifically, they have been shown to target protein kinases involved in cell proliferation and survival, such as VEGFR-2 and PI3K, as well as enzymes like cyclooxygenase (COX) that are central to inflammation.[1][2][8]

This compound is a novel compound with potential therapeutic applications. To explore its mechanism of action at a molecular level, in-silico molecular docking simulations can be employed. This powerful and cost-effective method provides insights into the binding modes and affinities of a ligand with its target protein, guiding further drug design and development efforts.[5][9]

This document details the application of molecular docking to predict the interaction of this compound with three potential target proteins:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, a critical process in tumor growth and metastasis.

  • COX-2 (Cyclooxygenase-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.

  • FabH (β-ketoacyl-ACP synthase III): An essential enzyme in bacterial fatty acid synthesis, making it a target for novel antibacterial agents.[10]

Materials and Methods

Software and Resources
  • Protein Data Bank (PDB): for obtaining the 3D structures of target proteins.

  • PubChem or ZINC database: for retrieving the 3D structure of the ligand.[11]

  • PyMOL or UCSF Chimera: for visualization and preparation of protein structures.

  • AutoDock Tools (ADT): for preparing protein and ligand files for docking.

  • AutoDock Vina: for performing the molecular docking simulation.

  • Discovery Studio Visualizer or LigPlot+: for analyzing protein-ligand interactions.

Experimental Workflow

The overall workflow for the molecular docking simulation is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation PDB->PrepProt LigandDB Ligand Structure Acquisition (PubChem) PrepLig Ligand Preparation LigandDB->PrepLig Grid Grid Box Generation PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analysis Analysis of Docking Poses Dock->Analysis Visualization Interaction Visualization Analysis->Visualization

Caption: Molecular docking experimental workflow.

Protocol for Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target proteins from the PDB database (e.g., PDB ID: 2XF for FabH, 1CX2 for COX-2, 2OH4 for VEGFR-2).

  • Clean the Protein: Open the PDB file in PyMOL or Chimera. Remove all water molecules, co-factors, and existing ligands from the protein structure.

  • Prepare for Docking:

    • Load the cleaned protein structure into AutoDock Tools.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT file format.

Protocol for Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database.

  • Energy Minimization: Use a computational chemistry software package (e.g., Avogadro, ChemDraw 3D) to perform energy minimization of the ligand structure.

  • Prepare for Docking:

    • Load the energy-minimized ligand into AutoDock Tools.

    • Detect the ligand's rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

Protocol for Molecular Docking using AutoDock Vina
  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Identify the active site of the protein based on literature or by using the coordinates of the co-crystallized ligand if available.

    • Define the grid box dimensions to encompass the entire active site. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.

  • Configuration File: Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding energy is considered the most favorable.

    • Visualize the protein-ligand interactions for the best pose using Discovery Studio Visualizer or LigPlot+ to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Illustrative Results

The following table summarizes the hypothetical docking results of this compound with the selected target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Ki (µM)Interacting Residues
VEGFR-22OH4-8.50.58Cys919, Asp1046, Glu885
COX-21CX2-7.91.85Arg120, Tyr355, Ser530
FabH2XF-7.26.42His244, Asn274, Cys112

Signaling Pathway Context

Thiazole derivatives have been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1] The diagram below illustrates this pathway and a potential point of inhibition.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway.

Conclusion

The provided protocols offer a comprehensive guide for performing molecular docking simulations of this compound with potential protein targets. The illustrative data suggests that this compound may exhibit inhibitory activity against key proteins involved in cancer, inflammation, and bacterial infections. These in-silico findings provide a strong basis for further experimental validation and lead optimization in the drug discovery process.

References

Application Notes and Protocols: Use of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader:

Following a comprehensive search of scientific literature and chemical databases, we have been unable to locate any specific published data or established applications for the compound 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid as a chemical probe. The synthesis, biological activity, and experimental protocols for this particular molecule do not appear to be available in the public domain.

Therefore, we are unable to provide the requested Application Notes and Protocols for this specific compound.

Proposed Alternative: A Well-Characterized Thiazole Derivative with Proven Biological Activity

As an alternative, we propose to generate the requested detailed Application Notes and Protocols for a closely related and well-documented thiazole derivative that has been successfully utilized in research as a biological probe. A strong candidate from the available literature is the thiazole derivative 2-((2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)imino)-2,3-dihydro-1,3-thiazol-4(5H)-one (referred to as compound 4c in the cited literature) , a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This compound has been synthesized and characterized, with published data on its inhibitory activity (IC50), and has been evaluated in cell-based assays, making it an excellent example for detailed protocol generation.

We can provide a comprehensive guide on the use of this compound as a chemical probe to study VEGFR-2 signaling, including:

  • Detailed synthesis and characterization notes.

  • Quantitative data on its biological activity (e.g., IC50 values).

  • Step-by-step protocols for in vitro kinase assays and cell-based cytotoxicity and apoptosis assays.

  • Signaling pathway diagrams and experimental workflows in Graphviz DOT language.

Please let us know if you would like us to proceed with creating this content for the proposed alternative compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the widely used Hantzsch thiazole synthesis and subsequent ester hydrolysis.

Issue 1: Low Yield of Ethyl 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylate
Potential Cause Troubleshooting Step Rationale
Incomplete reaction- Increase reaction temperature: Refluxing in ethanol is a common practice.The Hantzsch synthesis often requires thermal energy to proceed to completion.
.- Prolong reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensuring the complete consumption of starting materials is crucial for maximizing yield.
Side reactions- Use a non-acidic solvent: Ethanol is a common choice.Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur, reducing the yield of the desired product.[1]
.- Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide.This can help to drive the reaction to completion and minimize side reactions of the α-haloketone.
Poor quality of starting materials- Purify starting materials: Recrystallize 2-bromo-1-(4-methylphenyl)ethanone and ensure the purity of ethyl 2-thiooxamate.Impurities in the starting materials can lead to the formation of undesired byproducts and lower the overall yield.
Issue 2: Difficulty in Hydrolyzing Ethyl 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylate
Potential Cause Troubleshooting Step Rationale
Incomplete hydrolysis- Increase the concentration of the base: Use a higher concentration of NaOH or LiOH solution.A higher concentration of hydroxide ions will favor the saponification reaction.
.- Increase reaction temperature: Gently heat the reaction mixture.Saponification is generally accelerated by heat.
.- Use a co-solvent: Adding a co-solvent like methanol or THF can improve the solubility of the ester.Enhanced solubility of the starting material will increase the rate of hydrolysis.
Product degradation- Careful pH adjustment during workup: Add acid dropwise during neutralization to avoid a large excess.The thiazole ring can be sensitive to strongly acidic or basic conditions, and careful neutralization is important to prevent degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

The most common synthesis route, the Hantzsch thiazole synthesis, utilizes 2-bromo-1-(4-methylphenyl)ethanone and a thioamide. For the synthesis of the carboxylic acid, the thioamide used is typically ethyl 2-thiooxamate to form the ethyl ester precursor, which is then hydrolyzed. An alternative one-pot synthesis involves the reaction of 4-methylbenzothioamide with bromopyruvic acid.[2]

Q2: What is the typical yield for this synthesis?

Yields can vary significantly depending on the specific protocol and reaction conditions. A reported one-pot synthesis of 2-p-tolylthiazole-4-carboxylic acid from 4-methylbenzothioamide and bromopyruvic acid in dry ethanol with calcium carbonate achieved a yield of 82%.[2] Optimizing reaction parameters is key to achieving higher yields.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.

Q4: What are some common side products in this synthesis?

A potential side product, especially under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole.[1] Incomplete hydrolysis of the ethyl ester can also be considered an impurity if the carboxylic acid is the desired final product.

Q5: Are there any alternative synthesis methods?

Yes, besides the traditional Hantzsch synthesis, other methods exist for constructing the thiazole ring. These can include multi-component reactions and the use of different catalysts to improve efficiency and yield.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylthiazole-4-carboxylic Acids
Starting Material 1Starting Material 2SolventBase/CatalystReaction TimeYield (%)Reference
4-MethylbenzothioamideBromopyruvic acidDry EthanolCalcium Carbonate30 hours82[2]

Note: This table will be expanded as more comparative quantitative data becomes available.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound[2]

This protocol describes the direct synthesis of the target carboxylic acid.

Materials:

  • 4-Methylbenzothioamide

  • Bromopyruvic acid

  • Calcium Carbonate (CaCO₃)

  • Dry Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzothioamide (1.0 equivalent) in dry ethanol.

  • To this solution, add bromopyruvic acid (1.5 equivalents) and calcium carbonate (2.5 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 30 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the ethanol under reduced pressure.

  • Recrystallize the obtained solid product from ethanol to yield pure 2-p-tolylthiazole-4-carboxylic acid.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials: 4-Methylbenzothioamide Bromopyruvic acid CaCO3, Dry Ethanol reaction Reaction: Stir at RT for 30h under Argon start->reaction monitoring Monitor by TLC reaction->monitoring workup Evaporate Solvent monitoring->workup Reaction Complete purification Recrystallize from Ethanol workup->purification product Final Product: 4-(4-Methylphenyl)-1,3- thiazole-2-carboxylic acid purification->product

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions impure_reagents Impure Reagents low_yield->impure_reagents optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time incomplete_reaction->optimize_conditions adjust_reagents Adjust Reagents: - Control Stoichiometry - Use Non-acidic Solvent side_reactions->adjust_reagents purify_starting_materials Purify Starting Materials impure_reagents->purify_starting_materials

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yields in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring from an α-haloketone and a thioamide.[1][2] First reported by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of the starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, which forms an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration that results in the formation of the aromatic thiazole ring.[1][2]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone (like 2-bromoacetophenone or chloroacetone) and a thioamide (such as thiourea or thioacetamide).[1][2] The synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][3]

Q4: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification procedures.[1][2] However, optimizing reaction conditions is key to maximizing both yield and purity.[1]

Troubleshooting Guide: Low Yields

Low yields in the Hantzsch thiazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and the formation of side products.[4] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.

Problem 1: Low or No Product Formation

Possible Cause: Poor Quality of Starting Materials

  • Troubleshooting Steps:

    • Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[1]

    • Verify the purity of the thioamide.

Possible Cause: Suboptimal Reaction Temperature

  • Troubleshooting Steps:

    • Many Hantzsch syntheses require heating to proceed at an optimal rate.[1][4] If the reaction is slow at room temperature, incrementally increase the temperature and monitor the progress using thin-layer chromatography (TLC).

    • Conversely, excessive heat can lead to the formation of side products.

Possible Cause: Inappropriate Solvent

  • Troubleshooting Steps:

    • The choice of solvent can significantly influence the reaction rate and yield.[1] Common solvents include methanol and ethanol.[2][5]

Possible Cause: Incorrect Stoichiometry

  • Troubleshooting Steps:

    • While the reactants typically react in a 1:1 ratio, using a slight excess of the thioamide is common.[6]

Problem 2: Presence of Significant Side Products

Possible Cause: Side Reactions from Unstable Reactants

  • Troubleshooting Steps:

    • Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions if this is a concern.

Possible Cause: Competing Reactions

  • Troubleshooting Steps:

    • In multicomponent reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order of reagent addition can sometimes minimize these competing reactions.[1]

    • Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[4][7]

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause: Incorrect Workup Procedure

  • Troubleshooting Steps:

    • During the workup, carefully control the pH during neutralization to prevent hydrolysis of the product or other sensitive functional groups.[1]

    • Many 2-aminothiazole products have poor solubility in water.[2] Pouring the reaction mixture into a weak base solution, like 5% sodium carbonate, can neutralize the hydrohalide salt formed and facilitate the precipitation of the product.[2][4]

Possible Cause: Product Fails to Precipitate

  • Troubleshooting Steps:

    • If the product does not precipitate upon neutralization, this could indicate that the reaction did not proceed as expected or that the product is more soluble than anticipated.

Data Presentation: Optimizing Reaction Conditions

Optimizing parameters such as temperature, solvent, and reaction time can significantly improve yields. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to enhance yields and shorten reaction times.[4][5]

Table 1: Effect of Solvent and Temperature on Yield in a One-Pot Hantzsch Thiazole Synthesis [3]

EntrySolvent (v/v)Temperature (°C)Time (h)Yield (%)
1H₂O655.040
2EtOH654.070
3EtOH/H₂O (1:1)653.582
4CH₃CN654.565
5Dioxane654.050
6DMF653.075
7EtOH/H₂O (1:1)Room Temp.8.030
8EtOH/H₂O (1:1)853.582

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [5]

CompoundConventional Method (Yield %)Microwave Method (Yield %)
6a7595
6b7292
6c7090
6d7894
6e7491

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis[2]
  • Reaction Setup: In a 20 mL scintillation vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol).

  • Add a suitable solvent (e.g., methanol, 5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a predetermined temperature (e.g., 100°C) for a specified time (e.g., 30 minutes).

  • Workup: After the reaction is complete, remove it from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a weak base solution (e.g., 20 mL of 5% aqueous sodium carbonate) and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.

General Procedure for One-Pot, Three-Component Synthesis[3]
  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), an appropriate benzaldehyde (1 mmol), and a catalyst (e.g., silica-supported tungstosilicic acid) is refluxed in a solvent mixture (e.g., ethanol/water 1:1, 5 mL) with stirring for 2 to 3.5 hours at 65°C.

  • Alternatively, the reaction can be conducted under ultrasonic activation for 1.5 to 2 hours at room temperature.

  • The resulting solid is filtered and washed with ethanol.

  • The remaining solid is dissolved in acetone, and the catalyst is removed by filtration.

  • The filtrate is evaporated under a vacuum, and the resulting product is dried in an oven at 60°C.

Visualizations

Hantzsch_Synthesis_Workflow start Start: α-Haloketone + Thioamide reaction Reaction in Solvent with Heating start->reaction workup Cool and Quench with NaHCO3 Solution reaction->workup filtration Vacuum Filtration workup->filtration drying Air Dry Product filtration->drying characterization Characterization (NMR, MP, etc.) drying->characterization

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Low_Yields low_yield Low Yield Observed check_reactants Check Purity of Starting Materials low_yield->check_reactants optimize_temp Optimize Reaction Temperature low_yield->optimize_temp change_solvent Screen Different Solvents low_yield->change_solvent check_workup Review Workup and Purification low_yield->check_workup side_reactions Investigate Side Reactions check_workup->side_reactions

Caption: Troubleshooting logic for addressing low product yield.

Hantzsch_Mechanism_Pathway reactants α-Haloketone + Thioamide sn2 Nucleophilic Attack (SN2) reactants->sn2 intermediate Thioether Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration product Thiazole Product dehydration->product

Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.

References

Addressing solubility issues of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its molecular structure. It possesses a large, hydrophobic bicyclic aromatic ring system (the phenyl-thiazole core) and is likely a crystalline solid, which requires significant energy to break down the crystal lattice for dissolution. While the carboxylic acid group provides a handle for ionization, the overall molecule is lipophilic, leading to poor solubility in neutral aqueous media.

Q2: What is the pKa of this compound, and why is it critical for solubility?

  • Below the pKa: The compound is predominantly in its neutral, less soluble form.

  • Above the pKa: The compound is predominantly in its ionized, more soluble salt form (carboxylate). Therefore, controlling the pH is the most effective initial strategy for manipulating solubility.[2][3][4]

Q3: What is the best way to prepare a concentrated stock solution?

A3: For initial experiments, preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is recommended. For aqueous experiments, a common strategy is to dissolve the compound in a small amount of a basic solution (e.g., 0.1 N NaOH) to form the highly soluble sodium salt, which can then be diluted into the desired buffer.

Troubleshooting Guide

Q4: My compound is insoluble when I add it directly to a neutral buffer (e.g., PBS pH 7.4). What should I do?

A4: This is expected behavior for a poorly soluble acidic compound. The neutral form predominates at pH 7.4, leading to low solubility. You should use a pH-modification strategy to dissolve it.

Solution: Prepare a concentrated stock solution in a basic solution and then dilute it into your final buffer. This method ensures the compound is in its soluble, ionized state before final dilution. See Experimental Protocol 1 for a detailed procedure. The use of alkalizing agents can significantly improve the solubility of weakly acidic drugs.[4]

Q5: My compound precipitates when I dilute my concentrated DMSO stock into my aqueous experimental medium. How can I prevent this?

A5: This phenomenon, known as "crashing out," occurs when the drug's concentration exceeds its solubility limit in the final aqueous medium. The DMSO keeps it in solution, but upon high dilution into water, the compound's low intrinsic solubility takes over.

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO) can help maintain solubility.[2]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a pluronic like Pluronic® F-68 to the final aqueous medium can help form micelles that encapsulate the hydrophobic compound and keep it in solution.[5]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7][8] Consider using derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q6: I need to prepare a high-concentration formulation for an in vivo animal study, but I am limited in the pH and organic solvents I can use. What are my options?

A6: For in vivo formulations, you must balance solubility with physiological tolerability.

Solutions:

  • Co-solvent Systems: A common approach is to use a mixture of water-miscible, biocompatible co-solvents.[2] These work by reducing the polarity of the aqueous vehicle. See Table 2 for common examples. A systematic screening approach as described in Experimental Protocol 2 is recommended.

  • Complexation with Cyclodextrins: This is a powerful technique for increasing solubility without relying on extreme pH or high levels of organic solvents.[9][10] Formulations with HP-β-CD are frequently used for preclinical and even clinical studies.

  • Particle Size Reduction (Nanosuspension): For very challenging compounds, reducing the particle size to the nanometer range (nanosuspension) can dramatically increase the dissolution rate and apparent solubility.[2][4] This is a more advanced technique requiring specialized equipment like high-pressure homogenizers.

Quantitative Data & Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for Solubility
pKa ~3.0 - 4.0Indicates the compound is a weak acid. Solubility will increase significantly at pH > 5.
LogP > 3.0Indicates high lipophilicity, contributing to poor aqueous solubility.
Form Crystalline SolidThe stable crystal lattice requires energy to break, reducing solubility compared to an amorphous form.
Note: These values are estimates based on the chemical structure and data for similar compounds.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (v/v)Notes
Propylene Glycol (PG)10 - 60%A common, low-toxicity vehicle.
Polyethylene Glycol 400 (PEG 400)10 - 60%Often used in combination with other co-solvents.
Ethanol5 - 20%Use should be limited due to potential toxicity.
DMSO< 10%Generally limited to lower concentrations for in vivo use.
Solutol® HS 155 - 20%A non-ionic solubilizer and emulsifying agent.
Always consult toxicology literature for appropriate concentration limits for your specific animal model and route of administration.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a portion (e.g., 70%) of the final desired volume of purified water to create a slurry.

  • Titrate with Base: While stirring vigorously, add 1.0 N NaOH dropwise. Monitor the solution until the compound fully dissolves. The pH of the solution will be significantly basic.

  • pH Adjustment: Carefully back-titrate the solution by adding 1.0 N HCl dropwise to lower the pH to the desired level (e.g., pH 7.5 - 8.0). Crucially, do not lower the pH too close to the pKa , as this will cause precipitation. A pH at least 2-3 units above the pKa is recommended.

  • Final Volume: Add purified water to reach the final target volume.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization.

Protocol 2: Small-Scale Screening of Co-solvent Systems
  • Prepare Vials: In small glass vials, add a fixed, excess amount of the compound (e.g., 2 mg) to each vial.

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures. For example:

    • 30% PEG 400 / 70% Water

    • 30% Propylene Glycol / 70% Water

    • 10% Ethanol / 40% PEG 400 / 50% Water

  • Add Vehicle: Add a fixed volume (e.g., 1 mL) of each co-solvent mixture to the corresponding vial containing the compound.

  • Equilibrate: Seal the vials and mix them on a rotator or shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the excess, undissolved solid.

  • Analyze Supernatant: Carefully remove an aliquot of the clear supernatant and dilute it in a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration represents the solubility in that specific vehicle.

Visual Diagrams

G start Start: Compound Precipitates in Aqueous Buffer check_ph Is pH modification an option? start->check_ph use_ph Use pH Adjustment (See Protocol 1) check_ph->use_ph Yes check_cosolvent Can experiment tolerate organic co-solvents? check_ph->check_cosolvent No end_success Solubility Issue Resolved use_ph->end_success use_cosolvent Screen Co-solvents (PG, PEG400) (See Protocol 2) check_cosolvent->use_cosolvent Yes check_cyclodextrin Are advanced formulations needed? check_cosolvent->check_cyclodextrin No use_cosolvent->end_success use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_cyclodextrin->use_cyclodextrin Yes end_fail Consider Advanced Methods (Nanosuspension, etc.) check_cyclodextrin->end_fail No use_cyclodextrin->end_success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) insoluble R-COOH (Neutral, Insoluble) p1 insoluble->p1 soluble R-COO⁻ + H⁺ (Ionized, Soluble) p2 p1->p2 + OH⁻ p2->soluble p2->p1 + H⁺

Caption: pH-dependent ionization and its effect on solubility.

G step1 Step 1: Characterize Compound (pKa, LogP estimates) step2 Step 2: Attempt pH Modification step1->step2 step3 Step 3: Screen Biocompatible Co-solvents step2->step3 If insufficient step4 Step 4: Evaluate Cyclodextrin Complexation step3->step4 If insufficient step5 Step 5: Select Lead Formulation & Test Stability step4->step5

Caption: Experimental workflow for solubility enhancement.

References

Technical Support Center: Purification of Thiazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of thiazole carboxylic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of thiazole carboxylic acid derivatives.

Problem 1: Low or No Recovery of the Carboxylic Acid After Purification

Possible Cause Recommended Solution
Compound is highly polar and irreversibly adsorbed onto the silica gel column. - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing. - Consider using a less acidic stationary phase, such as neutral alumina. - Reversed-phase chromatography (C18) is often a better choice for highly polar compounds. Use a water/acetonitrile or water/methanol gradient, often with 0.1% trifluoroacetic acid (TFA) as a modifier.[1]
Product lost during acid-base extraction. - Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2, typically pH 8-9 with NaHCO₃ or pH > 12 with NaOH) to fully deprotonate and dissolve the carboxylic acid salt.[2][3][4] - When re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < pKa - 2, typically pH 2-3 with 1M HCl) for complete protonation.[2][4] - Back-extract the aqueous layer with a fresh portion of organic solvent after the initial extraction to recover any dissolved product.
Product is volatile and lost during solvent evaporation. - Use a rotary evaporator at a moderate temperature and pressure. - For highly volatile compounds, consider precipitation or crystallization as the final isolation step instead of evaporation to dryness.
Product decarboxylated due to excessive heat. - Avoid high temperatures during workup and purification. Some thiazole carboxylic acids are thermally unstable and can undergo decarboxylation. - Concentrate solutions at the lowest practical temperature.

Problem 2: Presence of Impurities in the Final Product

Type of Impurity Identification and Removal Strategy
Unreacted Starting Materials - Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If starting materials are neutral or basic, they can be effectively removed using acid-base extraction.[3][5]
Ester or Amide Impurities - These are common byproducts if alcohols or amines are present in the reaction mixture. - Hydrolysis: The crude product can be subjected to basic hydrolysis (e.g., using NaOH in a methanol/water mixture) to convert the ester or amide to the desired carboxylic acid, followed by acidic workup. - Chromatography: Meticulous column chromatography, potentially using a shallow gradient, can separate the less polar ester/amide from the more polar carboxylic acid.[6]
Side-Products (e.g., regioisomers, over-oxidation products) - Optimize reaction conditions to minimize the formation of side-products. - Recrystallization: This is an excellent technique for removing small amounts of impurities if a suitable solvent system can be found. Common solvents include ethanol, acetone, ethyl acetate, and their mixtures with water or hexanes.[7][8][9] - Preparative HPLC: For challenging separations, preparative HPLC offers higher resolution than standard column chromatography.[6]

Problem 3: Poor Separation or Streaking during Column Chromatography

Symptom Recommended Action
Streaking or tailing of the product spot on TLC. - This is characteristic of carboxylic acids on silica gel. - Add a small amount of acetic or formic acid to the developing solvent to improve the spot shape. This helps to preview the effectiveness of an acidic modifier in column chromatography.
Broad peaks and poor resolution during column chromatography. - Acidify the Eluent: As with TLC, add 0.1-1% acetic or formic acid to the eluent system to suppress deprotonation of the carboxylic acid on the silica surface.[10][11] - Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to sharper bands compared to wet loading in a polar solvent. - Gradient Elution: Start with a less polar eluent and gradually increase the polarity to better resolve compounds with different polarities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the first purification step I should try for a crude thiazole carboxylic acid?

A general and highly effective first step is an acid-base extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt, thereby extracting it from the organic layer. The organic layer will retain neutral and basic impurities. The aqueous layers can then be combined, washed with fresh organic solvent to remove any remaining neutral impurities, and then acidified (e.g., with 1M HCl) to a pH of 2-3 to precipitate the pure carboxylic acid.[2][3][4][13]

Q2: My thiazole carboxylic acid seems to be degrading on the silica gel column. What are my alternatives?

Degradation on silica is a known issue for some sensitive heterocyclic compounds. Consider these alternatives:

  • Neutral Alumina Chromatography: Alumina is less acidic than silica and can be a good alternative.

  • Reversed-Phase Chromatography: C18-functionalized silica is an excellent option for purifying polar compounds. A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile or methanol.[1]

  • Recrystallization: If the crude product is of reasonable purity (>80-90%), recrystallization can be a very effective final purification step that avoids chromatography altogether.

Q3: How do I choose a good recrystallization solvent?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You can test this on a small scale. Some common solvent systems for thiazole derivatives include ethanol/water, acetone/water, and ethyl acetate/hexanes.[7][8][9] The principle is to dissolve the compound in a minimum of the "good" hot solvent and then either cool it or add a "poor" solvent (antisolvent) until the solution becomes cloudy, then allow it to cool slowly.

Q4: I am having trouble removing a very similar impurity. What is the best high-resolution technique?

For impurities that are structurally very similar to the desired product (e.g., regioisomers), preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended technique. It offers significantly higher resolving power than standard flash column chromatography.[6]

Quantitative Data Summary

The effectiveness of different purification techniques can vary. The following table provides a general comparison based on typical outcomes.

Purification Method Typical Purity Achieved Typical Recovery Rate Notes
Acid-Base Extraction 85-98%80-95%Excellent for removing neutral and basic impurities.
Recrystallization >99%60-90%Highly effective for removing small amounts of impurities, but recovery can be lower.
Flash Column Chromatography (Silica Gel) 90-99%70-95%Success is highly dependent on the eluent system; an acidic modifier is often necessary.
Reversed-Phase Chromatography (C18) 95->99%80-95%Very effective for polar compounds, good for removing non-polar impurities.[1]
Preparative HPLC >99.5%50-85%Highest resolution for difficult separations, but typically lower recovery and throughput.[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Backwash: Wash the combined aqueous extracts with a small portion of ethyl acetate (e.g., 20 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then a small amount of a non-polar solvent like hexanes.

  • Drying: Dry the purified solid product under high vacuum.

Protocol 2: Column Chromatography on Silica Gel with Acidic Modifier

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add one drop of acetic acid to the TLC chamber to observe the effect on spot shape. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the determined solvent system containing 0.1-1% acetic acid. If a gradient is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

Visualizations

G Troubleshooting Workflow for Impurity Removal start Crude Product with Impurities extraction Perform Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC/LC-MS) extraction->check_purity1 column Column Chromatography check_purity1->column Impurity Present end_pure Pure Product check_purity1->end_pure Purity OK recrystallize Recrystallization check_purity3 Check Purity recrystallize->check_purity3 check_purity2 Check Purity column->check_purity2 check_purity2->recrystallize Minor Impurities prep_hplc Preparative HPLC check_purity2->prep_hplc Difficult Separation check_purity2->end_pure Purity OK check_purity3->prep_hplc Still Impure check_purity3->end_pure Purity OK prep_hplc->end_pure end_impure Re-evaluate Strategy

Caption: A logical workflow for purifying thiazole carboxylic acid derivatives.

G Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_base Extract with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer: Neutral & Basic Impurities separate1->organic_layer Organic aqueous_layer Aqueous Layer: Carboxylate Salt separate1->aqueous_layer Aqueous acidify Acidify Aqueous Layer with HCl (pH 2-3) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry end_product Pure Carboxylic Acid filter_dry->end_product

References

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for thiazole ring formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thiazole derivatives, particularly via the Hantzsch thiazole synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Ensure the α-haloketone is fresh and properly stored, as these compounds can be lachrymatory and may decompose over time. The purity of the thioamide is also critical.

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield. Often, using a slight excess (e.g., 1.5 equivalents) of the thioamide ensures the complete consumption of the α-haloketone.

  • Suboptimal Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored while monitoring the reaction progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the decomposition of reactants or products.

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used. A solvent screen can identify the optimal medium for your specific substrates.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over a longer period to ensure maximum conversion.

Issue 2: Formation of Multiple Products / Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Isomer Formation: Under acidic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea can lead to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1][2] To favor the formation of a single isomer, carefully control the pH of your reaction medium; neutral or slightly basic conditions typically favor the desired 2-aminothiazole.

  • Unstable Reactants: Thioamides can be unstable under strongly acidic conditions, leading to decomposition and the formation of byproducts.[1] If this is suspected, running the reaction under neutral conditions is advisable.

  • Incorrect Workup Procedure: During the workup, ensure that the pH is carefully controlled during neutralization steps to avoid hydrolysis of the product or other sensitive functional groups.

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my thiazole derivative. What are some common purification challenges and how can I overcome them?

Answer: Purification can be challenging due to the nature of the product and potential impurities.

  • Product Precipitation: Thiazole products are often poorly soluble in water and can be precipitated by neutralizing the reaction mixture.[3] If your product does not precipitate, it may be due to incomplete reaction or the formation of a more soluble salt. Ensure complete neutralization and consider adding a co-solvent to reduce solubility.

  • Recrystallization: For solid products, recrystallization is an effective purification method. Ethanol is a commonly used solvent for this purpose. A solvent screen with a small amount of the crude product can help identify the optimal solvent or solvent system.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard alternative for purifying the crude product.

  • Structural Similarity of Byproducts: The structural similarity between the desired product and any side products (like regioisomers) can make separation by column chromatography difficult. The most effective solution is to optimize the reaction conditions to prevent the formation of these impurities in the first place.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis? A1: The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.

Q2: Are there alternatives to conventional heating for this synthesis? A2: Yes, microwave-assisted synthesis has emerged as a powerful technique. It often leads to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. Solvent-free conditions, sometimes in combination with microwave irradiation or ultrasonic irradiation, also offer a greener and more efficient alternative.[4]

Q3: Is a catalyst always necessary for the Hantzsch thiazole synthesis? A3: The Hantzsch synthesis can often be performed without a catalyst. However, in some cases, particularly in multicomponent reactions or when using less reactive substrates, a catalyst can significantly improve the reaction rate and yield. Catalysts such as silica-supported tungstosilisic acid have been used effectively in solvent-free conditions.[4]

Q4: How can I monitor the progress of my reaction? A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux865
MethanolReflux675
Water80188
Solvent-FreeRoom Temp0.2592

Note: Yields are representative and can vary based on specific substrates.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
MethodSolventTemperature (°C)TimeYield (%)
ConventionalEthanolReflux8 h72
MicrowaveEthanol10015 min91
ConventionalDMF1006 h78
MicrowaveDMF12010 min94
Solvent-Free (Conventional)801 h85
Solvent-Free (Microwave)1205 min95

Note: Data is compiled from various sources and represents typical improvements observed with microwave-assisted synthesis.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing the 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Solvent-Free Hantzsch Synthesis

Materials:

  • Substituted Acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • NaHSO₄-SiO₂ catalyst

Procedure:

  • In a mortar, grind the substituted acetophenone, thiourea, and NaHSO₄-SiO₂ catalyst.

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven for 10-15 minutes.

  • Monitor the completion of the reaction using TLC.

  • After completion, allow the mixture to cool and proceed with purification, typically by recrystallization from ethanol.

Mandatory Visualization

Troubleshooting_Workflow Start Low or No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_Materials Impure Materials Detected? Check_Purity->Impure_Materials Check_Stoichiometry Verify Stoichiometry (1.5 eq. Thioamide) Stoichiometry_Incorrect Stoichiometry Incorrect? Check_Stoichiometry->Stoichiometry_Incorrect Optimize_Temp Optimize Reaction Temperature (TLC Monitoring) Temp_Suboptimal Reaction Sluggish at RT? Optimize_Temp->Temp_Suboptimal Optimize_Solvent Screen Different Solvents Solvent_Issue Yield Still Low? Optimize_Solvent->Solvent_Issue Increase_Time Increase Reaction Time Time_Issue Incomplete Conversion? Increase_Time->Time_Issue Impure_Materials->Check_Stoichiometry No Purify_Reagents Purify/Replace Reagents Impure_Materials->Purify_Reagents Yes Stoichiometry_Incorrect->Optimize_Temp No Correct_Ratios Adjust Molar Ratios Stoichiometry_Incorrect->Correct_Ratios Yes Temp_Suboptimal->Optimize_Solvent No Increase_Temp Gradually Increase Heat Temp_Suboptimal->Increase_Temp Yes Solvent_Issue->Increase_Time No Perform_Screen Perform Solvent Screen Solvent_Issue->Perform_Screen Yes Extend_Duration Extend Reaction Duration Time_Issue->Extend_Duration Yes Success Yield Improved Time_Issue->Success No Purify_Reagents->Check_Stoichiometry Correct_Ratios->Optimize_Temp Increase_Temp->Optimize_Solvent Perform_Screen->Increase_Time Extend_Duration->Success

Caption: Troubleshooting workflow for addressing low product yield in thiazole synthesis.

Side_Reaction_Mitigation Start Formation of Multiple Products (Side Reactions) Identify_Side_Products Analyze Crude Mixture (NMR, LC-MS) to Identify Side Products Start->Identify_Side_Products Isomer_Formation Isomer Formation Detected? (e.g., 2-imino-2,3-dihydrothiazole) Identify_Side_Products->Isomer_Formation Decomposition_Products Reactant Decomposition Suspected? Isomer_Formation->Decomposition_Products No Control_pH Control Reaction pH (Run under neutral/basic conditions) Isomer_Formation->Control_pH Yes Neutral_Conditions Use Neutral Reaction Conditions (Avoid strong acids) Decomposition_Products->Neutral_Conditions Yes Check_Workup Review Workup Procedure Decomposition_Products->Check_Workup No Control_pH->Decomposition_Products Neutral_Conditions->Check_Workup Hydrolysis_Risk Potential for Hydrolysis? Check_Workup->Hydrolysis_Risk Careful_Neutralization Ensure Careful pH Control During Neutralization Hydrolysis_Risk->Careful_Neutralization Yes Success Purity Improved Hydrolysis_Risk->Success No Careful_Neutralization->Success

Caption: Logical steps for mitigating side product formation in thiazole synthesis.

Experimental_Workflow_Hantzsch Reactants Reactants • α-Haloketone • Thioamide Solvent Solvent Addition • e.g., Ethanol, Methanol Reactants->Solvent Heating Heating Method • Conventional Reflux • Microwave Irradiation Solvent->Heating Monitoring Reaction Monitoring • Thin Layer Chromatography (TLC) Heating->Monitoring Workup Workup • Cooling • Neutralization (e.g., Na₂CO₃) Monitoring->Workup Isolation Isolation • Vacuum Filtration Workup->Isolation Purification Purification • Washing with Water • Recrystallization Isolation->Purification Product Final Product • Pure Thiazole Derivative Purification->Product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

References

Preventing side product formation in the synthesis of 4-arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-arylthiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on preventing side product formation during their experiments.

Troubleshooting Guide

This guide addresses frequent problems encountered during the synthesis of 4-arylthiazoles, primarily via the Hantzsch thiazole synthesis, and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impurities in the α-haloketone or thioamide. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Suboptimal Solvent: The chosen solvent may not be suitable for the specific substrates.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. Microwave-assisted synthesis can also significantly reduce reaction times. 2. Ensure the purity of starting materials. Recrystallize or distill them if necessary. 3. A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. 4. Ethanol and methanol are commonly effective solvents. However, solvent screening may be necessary for challenging substrates.
Formation of Multiple Products (Side Reactions) 1. Formation of 2-Imino-2,3-dihydrothiazole Isomer: Typically occurs under strongly acidic conditions when using N-substituted thioureas. 2. Formation of 3,5-Diaryl-1,2,4-thiadiazole: Can result from the oxidative dimerization of the thioamide starting material. 3. Unreacted Starting Materials: See "Low or No Product Yield".1. Maintain a neutral or slightly basic reaction medium. If acidic conditions are necessary for other reasons, consider alternative synthetic routes. 2. Avoid harsh oxidizing conditions. Ensure the reaction is carried out under an inert atmosphere if the thioamide is particularly susceptible to oxidation. 3. Refer to the solutions for "Low or No Product Yield".
Product Purification Difficulties 1. Presence of Persistent Impurities: Side products with similar polarity to the desired product. 2. Product is an Oil or Gummy Solid: Difficulty in crystallization.1. Optimize reaction conditions to minimize side product formation. Column chromatography with a carefully selected eluent system is often effective for separating closely related compounds. 2. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. If the product remains an oil, purification by column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-arylthiazoles?

The Hantzsch thiazole synthesis is the most widely used method. It involves the condensation reaction between an α-haloketone and a thioamide. This method is popular due to its versatility and the general availability of the starting materials.[1]

Q2: What are the main side products I should be aware of in the Hantzsch synthesis?

The two most common side products are:

  • 2-Imino-2,3-dihydrothiazoles: These are isomers of the desired 2-aminothiazole product and are more likely to form under acidic reaction conditions, especially when using N-substituted thioureas.[2]

  • 3,5-Diaryl-1,2,4-thiadiazoles: This side product arises from the dimerization of the thioamide starting material, which can be promoted by certain reagents or oxidative conditions.

Q3: How can I increase the yield and purity of my 4-arylthiazole product?

Optimizing the reaction conditions is key. This includes:

  • Temperature: While some reactions proceed at room temperature, heating is often required. However, excessive heat can lead to decomposition. Temperature screening is advisable.

  • Solvent: Polar protic solvents like ethanol and methanol are generally good choices.

  • Catalyst: While not always necessary, the use of a catalyst can sometimes improve yields and reaction rates.

  • Microwave Irradiation: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner products.

Q4: Are there alternatives to the Hantzsch synthesis for preparing 4-arylthiazoles?

Yes, other methods include:

  • Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[3]

  • Gabriel Synthesis: This involves the reaction of an acylaminoketone with phosphorus pentasulfide.[4]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of 2-amino-4-phenylthiazole from phenacyl bromide and thiourea.

Entry Solvent Temperature (°C) Time (h) Method Yield (%) Reference
1EthanolReflux12Conventional~85%[5]
2Methanol908Conventional70-80%[3]
3Methanol900.5Microwave90-96%[3]
4EthanolRoom Temp2-3Conventional (with catalyst)~90%[6]
5NoneRoom Temp0.1-0.2Grinding~95%[7]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes a standard and efficient method for the synthesis of a representative 4-arylthiazole.

Materials:

  • Phenacyl bromide (1.99 g, 10 mmol)

  • Thiourea (0.91 g, 12 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenacyl bromide and thiourea.

  • Add ethanol to the flask and stir the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole as a white to pale yellow solid.

Characterization:

  • Melting Point: 148-150 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.78 (d, J=7.6 Hz, 2H), 7.37 (t, J=7.6 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.9, 150.8, 135.2, 128.7, 127.5, 125.7, 102.4.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol offers a rapid and high-yielding alternative to conventional heating.

Materials:

  • Phenacyl bromide (0.995 g, 5 mmol)

  • Thiourea (0.456 g, 6 mmol)

  • Methanol (10 mL)

Procedure:

  • In a 20 mL microwave reaction vessel equipped with a magnetic stirrer, combine phenacyl bromide and thiourea.

  • Add methanol to the vessel and seal it.

  • Place the vessel in a microwave reactor and irradiate at 90 °C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Visualizations

Signaling Pathways and Experimental Workflows

Hantzsch_Synthesis_Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation (Thioiminium ion) Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization & Attack Intermediate3 Dehydration Intermediate2->Intermediate3 Proton Transfer Product 4-Arylthiazole Intermediate3->Product Elimination of H₂O Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions Success Improved Yield and Purity CheckPurity->Success CheckStoichiometry->Success ConsiderMW Consider Microwave Synthesis OptimizeConditions->ConsiderMW AlternativeRoute Consider Alternative Synthetic Route OptimizeConditions->AlternativeRoute ConsiderMW->Success AlternativeRoute->Success Side_Product_Formation Hantzsch Hantzsch Synthesis DesiredProduct 4-Aryl-2-aminothiazole Hantzsch->DesiredProduct Neutral/Slightly Basic SideProduct1 2-Imino-2,3-dihydrothiazole Hantzsch->SideProduct1 SideProduct2 3,5-Diaryl-1,2,4-thiadiazole Hantzsch->SideProduct2 Acidic Acidic Conditions Acidic->SideProduct1 Favors Oxidative Oxidative Conditions Oxidative->SideProduct2 Favors

References

Stability testing of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid under experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve the thiazole ring, the carboxylic acid group, and the potential for oxidation. The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions. The carboxylic acid group may undergo decarboxylation, especially at elevated temperatures. Additionally, the entire molecule could be sensitive to oxidative and photolytic degradation.

Q2: What are forced degradation studies and why are they important for this compound?

A2: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the compound under more severe conditions than accelerated stability studies.[1][2] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.[2]

  • Developing and validating stability-indicating analytical methods that can resolve the parent drug from its degradation products.

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this?

A3: According to ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] For this compound, a starting point for these conditions is outlined in the table below.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products.Perform peak purity analysis to confirm. Isolate and characterize the new peaks using techniques like LC-MS and NMR to identify the degradation products.
Loss of assay value with no corresponding increase in known degradants. Formation of non-UV active or volatile degradation products, or precipitation of the compound.Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with the UV detector. Check for any visible precipitation in the sample vials.
Inconsistent results between different batches of the compound. Differences in impurity profiles or polymorphic forms of the starting material.Characterize the starting material of each batch thoroughly for purity, impurity profile, and solid-state properties (e.g., XRPD).
Rapid degradation under oxidative stress conditions. The thiazole ring is susceptible to oxidation.Reduce the concentration of the oxidizing agent (e.g., H₂O₂) or shorten the exposure time. Ensure the formulation includes antioxidants if this pathway is confirmed to be significant.
Color change of the sample upon exposure to light. Photodegradation leading to chromophoric degradation products.Conduct a comprehensive photostability study as per ICH Q1B guidelines.[2] Store the compound in light-resistant containers.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. These include hydrolysis of the thiazole ring, decarboxylation, and oxidation.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Parent This compound Hydrolysis_Product_1 Thioamide Derivative Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis Hydrolysis_Product_2 Keto Acid Parent->Hydrolysis_Product_2 Acid/Base Hydrolysis Parent_Ox This compound N_Oxide N-Oxide Derivative Parent_Ox->N_Oxide Oxidation S_Oxide S-Oxide Derivative Parent_Ox->S_Oxide Oxidation Parent_Therm This compound Decarboxylated_Product 4-(4-Methylphenyl)-1,3-thiazole Parent_Therm->Decarboxylated_Product Heat Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Stress->Thermal Photo Photolytic Stress (ICH Q1B conditions) Stress->Photo Analysis Analyze Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Characterize Degradation Products (LC-MS, NMR) Analysis->Data End Establish Degradation Profile and Pathways Data->End

References

Technical Support Center: Regioselectivity in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control the regioselectivity of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomeric products in the Hantzsch synthesis with N-substituted thioureas?

When reacting an α-haloketone with an N-substituted thiourea, two primary regioisomers can be formed: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction conditions.

Q2: How can I selectively synthesize the 2-(N-substituted amino)thiazole?

To favor the formation of the 2-(N-substituted amino)thiazole, it is recommended to perform the reaction under neutral conditions. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent almost exclusively yields the 2-(N-substituted amino)thiazole isomer.[1]

Q3: What conditions should I use to favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole?

The synthesis of the 3-substituted 2-imino-2,3-dihydrothiazole is favored under strongly acidic conditions. A mixture of regioisomers is often observed under acidic conditions, but specific conditions can significantly enhance the yield of the desired 2-imino isomer.[1] For instance, conducting the reaction in a 1:2 mixture of 10M hydrochloric acid and ethanol at 80°C for 20 minutes has been shown to be effective.[1]

Q4: Do the substituents on my starting materials affect the regioselectivity?

Yes, the electronic and steric properties of the substituents on both the α-haloketone and the N-substituted thiourea can influence the ratio of the regioisomers. The formation of the unexpected thiazole regioisomer can be highly dependent on the steric as well as the electronic characteristics of the ortho-substituents on the phenyl ring of benzothioamides.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Formation of a mixture of regioisomers when the 2-amino-thiazole is the target. The reaction conditions may be slightly acidic.- Ensure the reaction is run under strictly neutral pH. - Use a non-acidic solvent. - Consider adding a non-nucleophilic base to neutralize any trace acidity.
Low yield of the 3-substituted-2-imino-thiazole. The acidic conditions are not optimal.- Increase the acid concentration. A mixture of 10M HCl and ethanol is reported to be effective.[1] - Optimize the reaction temperature and time. Heating to 80°C for a short duration (e.g., 20 minutes) has been successful.[1]
Unexpected regioisomer is the major product. Steric or electronic effects of the substituents are directing the reaction.- Analyze the steric and electronic properties of your substrates. Bulky substituents or strong electron-withdrawing/donating groups can alter the expected outcome.[2] - If possible, modify the substituents to favor the desired pathway.
Difficulty in separating the regioisomers. The isomers have similar physical properties.- Utilize high-performance liquid chromatography (HPLC) or other advanced chromatographic techniques for separation. - Consider derivatization of the mixture to create compounds with more distinct properties that are easier to separate.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity

Reaction Condition Major Product Minor Product Reference
Neutral Solvent2-(N-substituted amino)thiazoleNone[1]
Acidic Conditions (general)Mixture of both regioisomersMixture of both regioisomers[1]
10M HCl-EtOH (1:2), 80°C, 20 min3-substituted 2-imino-2,3-dihydrothiazole2-(N-substituted amino)thiazole[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

Protocol 2: Regioselective Synthesis of 3-Substituted 2-Imino-2,3-dihydrothiazole (Acidic Conditions)

This protocol is based on conditions reported to favor the formation of the 2-imino isomer.

Materials:

  • α-haloketone (e.g., chloroacetone)

  • N-monosubstituted thiourea (e.g., N-methylthiourea)

  • 10M Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-monosubstituted thiourea (1 equivalent) in a 1:2 mixture of 10M hydrochloric acid and ethanol.

  • Add the α-haloketone (1 equivalent) to the solution.

  • Heat the reaction mixture to 80°C and maintain this temperature for 20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 3-substituted 2-imino-2,3-dihydrothiazole.

Visualizations

Reaction Pathway Diagram

Hantzsch_Regioselectivity cluster_neutral cluster_acidic reactants α-Haloketone + N-Substituted Thiourea intermediate_S S-Alkylation Intermediate reactants->intermediate_S Nucleophilic attack by S intermediate_N N-Alkylation Intermediate (less favored) reactants->intermediate_N Nucleophilic attack by N product_amino 2-(N-substituted amino)thiazole intermediate_S->product_amino Intramolecular cyclization (N attacks C=O) product_imino 3-substituted 2-imino-2,3-dihydrothiazole intermediate_S->product_imino Intramolecular cyclization (Substituted N attacks C=O) neutral Neutral Conditions acidic Acidic Conditions

Caption: Competing pathways in the Hantzsch thiazole synthesis.

Experimental Workflow Diagram

Hantzsch_Workflow start Start reactants Combine α-Haloketone and N-Substituted Thiourea in Solvent start->reactants conditions Set Reaction Conditions (Neutral or Acidic) reactants->conditions reaction Heat and Stir for Specified Time conditions->reaction workup Reaction Workup (Neutralization, Extraction) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

References

Technical Support Center: Enhancing Microwave-Assisted Hantzsch Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted Hantzsch reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring more efficient and successful synthesis of 1,4-dihydropyridines and their derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your microwave-assisted Hantzsch reaction experiments.

Problem 1: Low or No Product Yield

Q: My microwave-assisted Hantzsch reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in a microwave-assisted Hantzsch reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Inadequate Temperature: The reaction may not be reaching the optimal temperature for the specific substrates and solvent used. Microwave absorption efficiency varies with the solvent and reactants.

    • Solution: Increase the microwave power or the target temperature. Typical temperatures for these reactions range from 80°C to 150°C.[1][2] It has been observed that a slight increase in temperature, for instance from 180°C to 200°C in certain solvent-free conditions, can dramatically increase yields from 25% to 80%.[3]

  • Sub-optimal Reaction Time: While microwave synthesis is known for its speed, the reaction might still require a specific irradiation time for completion.

    • Solution: Optimize the reaction time. Many microwave-assisted Hantzsch reactions are completed within 3 to 30 minutes.[1][4] You can perform a time-course study by running the reaction for varying durations (e.g., 5, 10, 15, 20 minutes) to determine the optimal time for your specific system.

  • Improper Solvent Choice: The solvent plays a crucial role in microwave chemistry by acting as the primary medium for absorbing microwave energy.

    • Solution: If using a solvent, switch to one with a higher dielectric constant or loss tangent for better microwave absorption. Ethanol, methanol, and even water are commonly used.[1][3][5] Solvent-free, or "dry media," reactions using a solid support like alumina or bentonite clay can also be highly effective and may improve yields.[3][6]

  • Catalyst Inefficiency or Absence: While many Hantzsch reactions can proceed without a catalyst, the addition of one can significantly enhance the reaction rate and yield.

    • Solution: Consider adding a catalyst. A variety of catalysts have been successfully employed, including p-toluenesulfonic acid (PTSA), ammonium acetate, and even vitamin C under certain conditions.[5][7] For solvent-free reactions, the solid support can also have catalytic activity.

Problem 2: Formation of Undesired Byproducts (e.g., Aromatized Pyridine)

Q: I am observing the formation of the corresponding pyridine derivative instead of the desired 1,4-dihydropyridine. How can I prevent this aromatization?

A: The oxidation of the initially formed 1,4-dihydropyridine (1,4-DHP) to the corresponding pyridine is a common issue, especially at higher temperatures.

  • Excessive Temperature or Reaction Time: Over-exposure to high temperatures can promote the aromatization of the 1,4-DHP.

    • Solution: Carefully control the reaction temperature and time. Use the minimum temperature and time required to achieve a good yield of the 1,4-DHP. As noted, the susceptibility of 1,4-DHPs to air oxidation increases dramatically with temperature, particularly above their melting point in solvent-free conditions.[3][6]

  • Presence of Oxidizing Agents: The reaction mixture might contain impurities that act as oxidizing agents. In some cases, air (oxygen) itself can be the oxidant, especially at elevated temperatures.[3][6]

    • Solution: If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] Ensure all reagents and solvents are pure.

  • Intentional Aromatization: In some synthetic strategies, the aromatized pyridine is the desired product. In such cases, the reaction can be promoted by adding an oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate.[5]

Problem 3: Reaction Scalability Issues

Q: I have successfully optimized my reaction on a small scale, but I am facing difficulties scaling it up. What should I consider?

A: Scaling up microwave-assisted reactions can be challenging due to the limited penetration depth of microwaves.

  • Non-uniform Heating: In larger reaction volumes, achieving uniform heating can be difficult, leading to inconsistent results and potential byproduct formation.

    • Solution: For larger scale synthesis, consider using a continuous flow microwave reactor. This allows for the continuous processing of the reaction mixture, ensuring uniform heating and consistent product quality.[8][9] Another approach is to use a single-mode microwave reactor designed for larger volumes.[10]

  • Pressure Build-up: In sealed vessels, scaling up the reaction can lead to a significant increase in pressure.

    • Solution: Use appropriately sized and pressure-rated reaction vessels. Modern laboratory microwave reactors have built-in pressure monitoring and control for safe operation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the Hantzsch reaction compared to conventional heating?

A1: The primary advantages of microwave-assisted Hantzsch synthesis are a dramatic reduction in reaction time (from hours to minutes), often higher product yields, and cleaner reactions with fewer byproducts.[1][3][10]

Q2: Can the microwave-assisted Hantzsch reaction be performed without a solvent?

A2: Yes, solvent-free, or "dry media," reactions are a very effective and environmentally friendly approach.[3][4] These reactions are typically carried out by adsorbing the reactants onto a solid support like alumina or bentonite clay, which also helps in absorbing microwave energy.[3][6]

Q3: What type of microwave reactor is best for the Hantzsch synthesis?

A3: While domestic microwave ovens have been used, laboratory-grade single-mode microwave reactors are highly recommended.[3][6] These reactors offer precise control over temperature and pressure, ensuring reproducibility and safety, which is often not possible with domestic ovens.[10]

Q4: How do I choose the right solvent for my microwave-assisted Hantzsch reaction?

A4: The choice of solvent depends on the specific reactants and desired reaction temperature. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are good microwave absorbers.[1][3] For green chemistry applications, water has also been successfully used as a solvent.[5]

Q5: What is the role of ammonium acetate in the Hantzsch reaction?

A5: Ammonium acetate serves as the nitrogen source (ammonia donor) required for the formation of the dihydropyridine ring.[5]

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis of 4-Aryl-1,4-Dihydropyridines

AldehydeMethodSolventTimeTemperature (°C)Yield (%)Reference
BenzaldehydeConventionalEthanol12 hoursReflux36-50[6]
BenzaldehydeMicrowaveEthanol4 minutesN/A (Domestic Oven)15-52[3][6]
Substituted BenzaldehydesMicrowaveMethanol30 minutes9089-95[1]
BenzaldehydeMicrowaveSolvent-free5 minutesN/A (Domestic Oven)95[4]
BenzaldehydeMicrowaveEtOH-H₂O (1:1)10 minutes14082[2][8]

Table 2: Optimization of Reaction Conditions for a Microwave-Assisted Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol903095
2Ethanol903085
3Acetonitrile903070
4DMF903065
5Methanol803080
6Methanol1003092
7Methanol902088
8Methanol904094

(Data derived from a representative study on Hantzsch thiazole synthesis.[1])

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 4-Aryl-1,4-Dihydropyridines in Solution

  • Reactant Mixture: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., 5 mL of ethanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-140°C) for a predetermined time (e.g., 10-15 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product often precipitates from the solution upon cooling.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for Solvent-Free Microwave-Assisted Hantzsch Reaction

  • Reactant Adsorption: In a mortar, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) with a solid support (e.g., 2 g of alumina or bentonite clay).

  • Microwave Irradiation: Transfer the mixture to an open glass vessel (e.g., a beaker) and place it in the microwave reactor. Irradiate with microwave power (e.g., 300-500 W) for a short duration (e.g., 3-8 minutes).[4]

  • Product Extraction: After cooling, extract the product from the solid support using an appropriate solvent (e.g., ethanol or ethyl acetate).

  • Purification: Remove the solid support by filtration and evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Mix Aldehyde, β-Ketoester, and Ammonia Source B Irradiate in Microwave Reactor A->B C Monitor Temperature and Pressure B->C D Cool Reaction Mixture C->D E Isolate Crude Product (Filtration) D->E F Purify Product (Recrystallization) E->F

Caption: A typical experimental workflow for microwave-assisted Hantzsch synthesis.

troubleshooting_low_yield cluster_params Reaction Parameters cluster_check Verification Start Low/No Yield Temp Increase Temperature Start->Temp Time Increase Reaction Time Start->Time Solvent Change Solvent/ Use Solid Support Start->Solvent Catalyst Add Catalyst Start->Catalyst Check1 Re-run and Analyze Temp->Check1 Time->Check1 Solvent->Check1 Catalyst->Check1 End Improved Yield Check1->End

Caption: Troubleshooting flowchart for addressing low product yield.

References

Validation & Comparative

Comparative analysis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of thiazole-containing compounds as kinase inhibitors, with a focus on derivatives structurally related to 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Due to a lack of publicly available kinase inhibition data for this compound, this guide utilizes experimental data from structurally similar thiazole-based compounds to provide a meaningful comparison against established kinase inhibitors.

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. This guide provides a comparative overview of the performance of select thiazole-based compounds against well-known, clinically approved kinase inhibitors, supported by in vitro experimental data.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole-based compounds and established kinase inhibitors against a panel of cancer-relevant kinases. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Thiazole Derivative 1 PI3Kα9 - 290Sorafenib Raf-16
(4,5'-bisthiazole proline-amide)B-Raf22
VEGFR-290
Thiazole Derivative 2 CK2400PDGFR-β57
(1,3-thiazole-5-carboxylic acid deriv.)c-KIT68
Thiazole Derivative 3 EGFR55Dasatinib Bcr-Abl<1
(fused thiazole structure)HeLa cells420 (cytotox.)SRC0.8
Thiazole Derivative 4 B-RAFV600E23.1c-KIT79
(phenylsulfonyl thiazole deriv.)Erlotinib EGFR2
Thiazole Derivative 5 VEGFR-2150
(benzylidene hydrazinyl-thiazole)MCF-7 cells2,570 (cytotox.)Staurosporine PKC0.7
HepG2 cells7,260 (cytotox.)PKA7
PKG8.5

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of evaluation for kinase inhibitors, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Thiazole-Based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTOR Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for kinase inhibitors.

Experimental_Workflow start Start: Compound Library (including Thiazole Derivatives) biochemical_assay In Vitro Kinase Assay (Biochemical Screening) start->biochemical_assay determine_ic50 Determine IC50 Values (Potency) biochemical_assay->determine_ic50 select_hits Select Potent Hits determine_ic50->select_hits cell_based_assay Cell-Based Assays (e.g., MTT Assay) select_hits->cell_based_assay Potent no_activity Inactive select_hits->no_activity Not Potent evaluate_cytotoxicity Evaluate Cytotoxicity & Antiproliferative Effects cell_based_assay->evaluate_cytotoxicity in_vivo In Vivo Animal Models (Efficacy & Toxicity) evaluate_cytotoxicity->in_vivo Active lead_optimization Lead Optimization in_vivo->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A generalized workflow for the screening and evaluation of potential kinase inhibitors, from initial biochemical assays to preclinical studies.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: kinase activity assays and cell viability assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Test compound (e.g., thiazole derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96- or 384-well assay plates

  • Stop solution (e.g., EDTA or phosphoric acid)

  • Detection system (e.g., scintillation counter for radiometric assays, or a fluorescence/luminescence plate reader)

Procedure:

  • Reaction Setup: A reaction mixture is prepared in the wells of the assay plate containing the kinase, the substrate, and the kinase reaction buffer.

  • Inhibitor Addition: The test compound is added to the wells in a series of dilutions. A control with no inhibitor is also included.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.[1]

  • Termination: The reaction is stopped by adding the stop solution.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. In fluorescence or luminescence-based assays, the signal is read using a plate reader.[1]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay Protocol)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to attach and grow overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the control. The IC50 value (the concentration that reduces cell viability by 50%) is then determined.

Concluding Remarks

References

Validating the Anticancer Potential of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic Acid: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Due to the nascent stage of research on this specific molecule, direct in vivo data is not yet publicly available. Therefore, this document leverages experimental data from structurally related thiazole derivatives with demonstrated anticancer properties to establish a potential validation pathway. The guide also includes comparisons with established anticancer agents to provide a benchmark for efficacy.

Comparative Analysis of Thiazole Derivatives

The therapeutic potential of this compound can be inferred by examining the performance of similar compounds that have undergone preclinical evaluation. Thiazole-based compounds have emerged as a significant class of heterocyclic molecules with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] The thiazole ring is a key structural motif in several approved anticancer drugs, such as Dasatinib and Ixazomib.[2]

This guide will focus on a comparative analysis with a representative thiazole derivative, HH-N25 , and the standard chemotherapeutic drug, Paclitaxel , for which in vivo data is available.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives and Standard Drugs
CompoundCancer Cell LineIC50 (µM)Reference
HH-N25 MCF-7 (Breast)0.045 ± 0.01[6]
T-47D (Breast)0.051 ± 0.02[6]
MDA-MB-231 (Breast)4.21 ± 0.05[6]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[7]
HepG2 (Liver)7.26 ± 0.44[7]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[7]
HepG2 (Liver)8.4 ± 0.51[7]
Sorafenib (Standard) VEGFR-20.059[7]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[8]
Dasatinib (Standard) K562 (Leukemia)< 1[9]
MCF-7 (Breast)< 1[9]
HT-29 (Colon)< 1[9]
Table 2: Comparative In Vivo Antitumor Efficacy
CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
HH-N25 Balb/c MiceHuman Breast Cancer Xenograft5 mg/kgSignificant (p<0.001)[6]
Paclitaxel Balb/c MiceHuman Breast Cancer Xenograft10 mg/kgComparable to HH-N25[6]

Experimental Protocols

To validate the in vivo anticancer activity of this compound, a standardized experimental workflow is crucial. The following protocols are based on established methodologies for preclinical anticancer drug evaluation.[10][11]

Animal Model and Tumor Implantation
  • Animal Strain: Immunodeficient mice (e.g., nude mice) are commonly used for xenograft models to prevent rejection of human tumor cells.[10]

  • Cell Lines: A panel of human cancer cell lines, against which the compound has shown in vitro activity, should be selected. For instance, if targeting breast cancer, cell lines like MCF-7 or MDA-MB-231 could be used.[6]

  • Implantation: Tumor cells are typically implanted subcutaneously into the flank of the mice. This allows for easy monitoring and measurement of tumor growth.[11]

Drug Administration and Dosing
  • Route of Administration: The route will depend on the physicochemical properties of the compound. Common routes include intraperitoneal (i.p.) injection or oral gavage.

  • Dosage and Schedule: A dose-response study should be conducted to determine the maximum tolerated dose (MTD). Treatment can be administered daily, every other day, or on a different schedule based on the compound's pharmacokinetics. For example, in the study of HH-N25, a dosage of 5 mg/kg was used.[6]

Efficacy and Toxicity Assessment
  • Tumor Growth: Tumor volume should be measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Survival Analysis: A separate cohort of animals can be used to assess the impact of the treatment on overall survival.

  • Toxicity Monitoring: Animal body weight should be monitored as an indicator of systemic toxicity. Any signs of distress or adverse effects should be recorded.[6]

  • Histopathological Analysis: At the end of the study, tumors and major organs should be collected for histopathological examination to assess the drug's effect on tumor morphology and to identify any organ-specific toxicities.

Potential Signaling Pathways

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cancer progression. While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to target:

  • PI3K/mTOR Pathway: Some thiazole derivatives act as dual inhibitors of PI3Kα and mTOR, crucial regulators of cell growth and proliferation.[12]

  • VEGFR-2: Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with certain thiazole compounds.[7]

  • Apoptosis Induction: Many thiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[2][7]

Visualizing the Path Forward

To conceptualize the validation process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Cell Viability Assays Cell Viability Assays IC50 Determination IC50 Determination Cell Viability Assays->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Drug Administration->Toxicity Assessment Survival Analysis Survival Analysis Drug Administration->Survival Analysis

Caption: Experimental workflow for in vivo validation.

G Thiazole Derivative Thiazole Derivative PI3K PI3K Thiazole Derivative->PI3K mTOR mTOR Thiazole Derivative->mTOR VEGFR-2 VEGFR-2 Thiazole Derivative->VEGFR-2 Apoptosis Apoptosis Thiazole Derivative->Apoptosis Proliferation Proliferation PI3K->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis

Caption: Potential signaling pathways targeted by thiazole derivatives.

Conclusion

While direct in vivo data for this compound is not yet available, the extensive research on structurally similar thiazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The comparative data and standardized protocols outlined in this guide offer a robust framework for its preclinical validation. Future in vivo studies, guided by these principles, will be critical in determining the therapeutic potential of this promising compound.

References

A Comparative Guide to 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic Acid Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is curated from preclinical studies to facilitate the rational design and development of novel drug candidates.

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the comparative analysis of various analogs, primarily carboxamide and ester derivatives, to elucidate the key structural features that govern their therapeutic potential. A significant area of investigation for these compounds is their activity as inhibitors of key signaling pathways implicated in cancer progression, such as the c-Met signaling cascade.

Comparative Performance of Anticancer Analogs

The following tables summarize the in vitro cytotoxic activity of various 4-(4-Methylphenyl)-1,3-thiazole-2-carboxamide analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

Table 1: Cytotoxic Activity of N-Phenyl-2-(p-tolyl)thiazole-4-carboxamide Analogs [1][2]

Compound IDR (Substitution on N-phenyl ring)SKNMC (IC50, µM)Hep-G2 (IC50, µM)MCF-7 (IC50, µM)
4a 3-Cl15.3 ± 1.1211.6 ± 0.12> 25
4b 4-Cl---
4c 4-NO210.8 ± 0.08-> 25
4d 3-Cl-11.6 ± 0.12-
4e 4-NO2---
4f 4-F---
Doxorubicin -< 1< 1< 1

Note: "-" indicates data not available in the cited sources.

Table 2: c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives [3]

Compound IDMoiety A (Aniline fragment)Moiety C (Thiazole fragment)c-Met IC50 (nM)
51g N-(3-fluoro-4-phenoxyphenyl)4-phenylthiazole-2-carboxamide39.36
51h N-(3-fluoro-4-phenoxyphenyl)4-(4-fluorophenyl)thiazole-2-carboxamide35.42
51am N-(3-fluoro-4-((6-methoxyquinolin-7-yl)oxy)phenyl)4-(p-tolyl)thiazole-2-carboxamide1.25
Foretinib --1.9

Structure-Activity Relationship (SAR) Summary

  • Substitution on the N-phenyl ring of the carboxamide: Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the N-phenyl ring have been shown to influence cytotoxic activity. For instance, a para-nitro substitution (compound 4c ) resulted in the highest potency against the SKNMC neuroblastoma cell line.[2]

  • Modification of the 4-phenyl ring of the thiazole: The presence of a methyl group at the para-position (p-tolyl) of the 4-phenyl ring is a common feature in potent analogs. Further substitution on this ring can modulate activity. For example, a fluorine atom at the para-position of the 4-phenyl ring (compound 51h ) slightly improved c-Met inhibitory activity compared to the unsubstituted phenyl analog (51g ).[3]

  • Variation of the aniline moiety in c-Met inhibitors: Modification of the aniline part of the molecule significantly impacts c-Met inhibition. The introduction of a 6-methoxyquinoline-7-oxy moiety (compound 51am ) led to a substantial increase in potency, highlighting the importance of this region for interaction with the kinase.[3]

Experimental Protocols

In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the effect of the compounds on cell viability.[1][4][5][6]

Materials:

  • Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • 96-well microplates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro c-Met Kinase Assay (ADP-Glo™ Assay)

This protocol is used to measure the inhibitory activity of compounds against the c-Met kinase.[7][8][9]

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Thiazole analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 2 µL of c-Met kinase solution to each well.

  • Reaction Initiation: Add 2 µL of a mixture of ATP and substrate to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase pathway is a critical regulator of cell growth, survival, and motility.[10][11][12] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K Phosphorylation STAT3 STAT3 cMet->STAT3 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway and its downstream effectors.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_advancement Lead Advancement Start Starting Materials (p-tolyl-acetophenone, etc.) Synthesis Synthesis of Thiazole Core Start->Synthesis Analogs Derivatization to Analogs (Amides, Esters) Synthesis->Analogs Purification Purification & Characterization (NMR, MS, HPLC) Analogs->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening KinaseAssay Target-Based Screening (c-Met Kinase Assay) Purification->KinaseAssay SAR Structure-Activity Relationship Analysis Screening->SAR KinaseAssay->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization

References

Cross-reactivity and selectivity profiling of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of novel kinase inhibitors, using the hypothetical compound 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid as an example. As publicly available experimental data for this specific compound is limited, this document serves as a template to guide researchers in designing experiments, presenting data, and understanding the results in the context of established kinase inhibitors.

Introduction to Kinase Inhibitor Selectivity

The development of selective kinase inhibitors is a critical endeavor in modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. While targeting a specific kinase can be a powerful therapeutic strategy, many inhibitors interact with multiple kinases due to the conserved nature of the ATP-binding site. This off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, rigorous profiling of a compound's selectivity across the kinome is essential.

Comparative Analysis of Kinase Inhibitor Potency

A primary metric for evaluating a kinase inhibitor's efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. When profiling a novel compound, it is crucial to compare its IC50 values against a panel of diverse kinases and to benchmark its performance against well-characterized inhibitors.

Table 1: Illustrative Kinase Selectivity Profile for a Novel Inhibitor (Hypothetical Data)

Kinase TargetPrimary Kinase Family% Inhibition @ 1 µM [Compound]IC50 (nM) [Compound]IC50 (nM) [Staurosporine]IC50 (nM) [Dasatinib]
Target Kinase X Tyrosine Kinase 95% 50 100.8
Kinase ASerine/Threonine Kinase80%25015>10,000
Kinase BTyrosine Kinase65%80081.2
Kinase CSerine/Threonine Kinase30%>10,00020>10,000
Kinase DLipid Kinase15%>10,00050500
..................

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-kinase inhibitor, are included as examples of common benchmarks.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, detailed and standardized experimental protocols are necessary. Below is a generalized protocol for an in vitro kinase assay using a luminescence-based method to determine inhibitor potency.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal. The intensity of the light is proportional to the kinase activity.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection reagent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettor

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound to the appropriate wells of the assay plate. Include wells for a vehicle control (DMSO only, representing 0% inhibition) and a no-kinase control (representing 100% inhibition).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Start the Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-kinase control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a standard workflow for kinase inhibitor profiling and a generic signaling pathway to highlight the importance of selectivity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Assay_Plate Assay Plate Setup (Compound + Controls) Compound_Prep->Assay_Plate Reaction_Start Add Kinase Mix & ATP to Plate Assay_Plate->Reaction_Start Kinase_Mix Prepare Kinase/ Substrate Master Mix Kinase_Mix->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Luminescence Detection Reagent Incubation->Detection Measurement Read Luminescence Detection->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

Caption: Experimental Workflow for In Vitro Kinase Assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription->Cellular_Response Ligand Growth Factor Ligand->Receptor

Caption: A Generic Kinase Signaling Pathway (MAPK Pathway).

A Comparative Efficacy Analysis of Thiazole-Based Xanthine Oxidase Inhibitors and Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the xanthine oxidase inhibitor Febuxostat and a representative thiazole-based carboxylic acid derivative, 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Due to the limited publicly available data on this compound, this guide utilizes data from a closely related and well-studied analogue, 2-phenylthiazole-4-carboxylic acid, to provide a substantive comparison.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other health conditions such as kidney disease and cardiovascular disorders. The enzyme xanthine oxidase (XO) plays a crucial role in the metabolic pathway that produces uric acid. Inhibition of XO is a key therapeutic strategy for managing hyperuricemia. Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a widely prescribed medication for this condition. This guide compares the efficacy of Febuxostat with a promising class of compounds, thiazole-based carboxylic acids, represented here by 2-phenylthiazole-4-carboxylic acid.

Mechanism of Action

Both Febuxostat and thiazole-based carboxylic acid derivatives exert their therapeutic effect by inhibiting xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking the active site of xanthine oxidase, these inhibitors reduce the production of uric acid, thereby lowering its concentration in the blood.

Xanthine Oxidase Pathway Uric Acid Synthesis and Inhibition Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitors Febuxostat or 4-(4-Methylphenyl)-1,3-thiazole- 2-carboxylic acid Inhibitors->XO Inhibition

Caption: Inhibition of Uric Acid Synthesis by Xanthine Oxidase Inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data for Febuxostat and the representative thiazole derivative, 2-phenylthiazole-4-carboxylic acid.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity
CompoundTargetIC50 Value
FebuxostatXanthine Oxidase~2-10 nM
2-Phenylthiazole-4-carboxylic acidXanthine Oxidase48.6 nM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Hypouricemic Effect (in a mouse model of hyperuricemia)
CompoundDosageRoute of AdministrationReduction in Serum Uric Acid
Febuxostat10 mg/kgOralSignificant reduction
2-Phenylthiazole-4-carboxylic acid10 mg/kgOralSignificant reduction[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric Method)

This assay determines the inhibitory effect of a compound on xanthine oxidase by measuring the decrease in uric acid production.

Xanthine Oxidase Assay Workflow Workflow for In Vitro Xanthine Oxidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Xanthine, Xanthine Oxidase, and Test Compounds Incubation Incubate Xanthine Oxidase with Test Compound Reagents->Incubation Reaction Initiate reaction with Xanthine Incubation->Reaction Measurement Measure absorbance at 295 nm (Uric Acid formation) Reaction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Caption: Spectrophotometric Assay Workflow for Xanthine Oxidase Inhibition.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 7.5.

    • Xanthine Solution: 150 µM in phosphate buffer.

    • Xanthine Oxidase Solution: 0.1 U/mL in phosphate buffer.

    • Test Compound and Febuxostat: Prepare stock solutions in DMSO and dilute to desired concentrations with phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound or Febuxostat solution.

    • Add 50 µL of xanthine oxidase solution to each well and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of xanthine solution.

    • Immediately measure the absorbance at 295 nm using a microplate reader and continue to record the absorbance every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This animal model is used to evaluate the hypouricemic effect of test compounds in vivo.

InVivo Hyperuricemia Model Workflow Workflow for In Vivo Hyperuricemia Model cluster_induction Induction of Hyperuricemia cluster_treatment Treatment cluster_sampling Sample Collection & Analysis Induce Administer Potassium Oxonate to mice to induce hyperuricemia Administer Administer Test Compound or Febuxostat orally Induce->Administer Blood Collect blood samples at specified time points Administer->Blood Measure Measure serum uric acid levels Blood->Measure

Caption: Workflow for the Potassium Oxonate-Induced Hyperuricemia Model.

Protocol:

  • Animal Model:

    • Use male Kunming mice (or a similar strain) weighing 20-25g.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (250 mg/kg) intraperitoneally to inhibit uricase, the enzyme that breaks down uric acid in rodents.

  • Treatment:

    • One hour after potassium oxonate administration, administer the test compound (e.g., 2-phenylthiazole-4-carboxylic acid) or Febuxostat orally at the desired dosage. A control group should receive the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Sample Collection and Analysis:

    • Collect blood samples from the retro-orbital plexus at various time points (e.g., 1, 2, 4, and 6 hours) after drug administration.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis:

    • Compare the serum uric acid levels of the treatment groups with the hyperuricemic control group.

    • Calculate the percentage reduction in serum uric acid for each treatment group.

Conclusion

Febuxostat is a highly potent inhibitor of xanthine oxidase with well-established clinical efficacy. The available preclinical data for 2-phenylthiazole-4-carboxylic acid, a structural analogue of the target compound, also demonstrates significant xanthine oxidase inhibitory activity and a notable hypouricemic effect in vivo.[1] While this suggests that the thiazole-carboxylic acid scaffold is a promising area for the development of new anti-hyperuricemic agents, further studies on this compound are necessary to directly compare its efficacy and safety profile with that of Febuxostat. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

The Thiazole Scaffold: Bridging the Gap Between Benchtop and Bedside in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo correlation of thiazole-based compounds reveals a promising, yet complex, landscape for researchers, scientists, and drug development professionals. While a direct one-to-one correlation between laboratory assays and clinical efficacy is not always straightforward, the existing body of research on thiazole derivatives highlights key trends and provides a foundational understanding for future drug development.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of therapeutic applications.[1][2][3][4][5][6][7] This guide delves into the in vitro and in vivo data for representative thiazole-based compounds, primarily focusing on their anti-inflammatory and anticancer properties, to illuminate the translation of preclinical findings to potential clinical outcomes.

Anti-Inflammatory Activity: Targeting Cyclooxygenase

A significant area of investigation for thiazole derivatives is their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10][11]

Two novel thiazole derivatives, Compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) and Compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), have been evaluated for their effects on prostaglandin E2 (PGE2) production and COX activity.[8][9] In vitro studies revealed potent inhibition of COX-2-dependent PGE2 production by both compounds.[8][9] Interestingly, further in vitro analysis using cells overexpressing COX-1 and human platelets showed that Compound 1 is a specific inhibitor of COX-1, while Compound 2 had no effect on COX-1 activity.[8][9] This in vitro selectivity was further supported by in vivo experiments using the dorsal air pouch model of inflammation, where both compounds demonstrated anti-inflammatory effects by inhibiting PGE2 secretion.[8][9]

Another study focused on a series of thiazole derivatives as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[10] Compound 6l from this series exhibited potent in vitro inhibition of COX-2 and 5-LOX.[10] This in vitro activity translated well to an in vivo model of carrageenan-induced paw edema in rats, where compound 6l caused a significant reduction in edema.[10] Further analysis of the rat paw tissue confirmed a marked reduction in the levels of PGE2 and leukotriene B4 (LTB4), consistent with the in vitro dual-inhibition mechanism.[10]

Table 1: In Vitro vs. In Vivo Activity of Anti-Inflammatory Thiazole-Based Compounds

CompoundIn Vitro Target(s) & Activity (IC50)In Vivo ModelIn Vivo Outcome
Compound 1 COX-2 (PGE2 production): 9.01 µM, COX-1: 5.56 x 10⁻⁸ µM[8][9]Dorsal air pouch (inflammation)Inhibition of PGE2 secretion[8][9]
Compound 2 COX-2 (PGE2 production): 11.65 µM, No COX-1 inhibition[8][9]Dorsal air pouch (inflammation)Inhibition of PGE2 secretion[8][9]
Compound 6l COX-2: 0.09 µM, 5-LOX: 0.38 µM, COX-1: 5.55 µM[10]Carrageenan-induced paw edema (rats)Significant decrease in edema (60.82%)[10]
Experimental Protocols:

In Vitro COX Inhibition Assay: The in vitro inhibitory activity of the compounds on COX-1 and COX-2 was determined using a cellular assay. Cells stably overexpressing either COX-1 or COX-2 were incubated with the test compounds at various concentrations. The production of PGE2 in the cell culture supernatant was then measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, representing the concentration of the compound required to inhibit 50% of PGE2 production, was then calculated.[8][9]

In Vivo Dorsal Air Pouch Model: Air pouches were created on the backs of mice by subcutaneous injection of sterile air. Inflammation was induced by injecting carrageenan into the pouch. The test compounds or a vehicle control were administered orally or intraperitoneally prior to carrageenan injection. After a specific time, the exudate from the pouch was collected, and the concentration of PGE2 was measured by ELISA to assess the anti-inflammatory effect of the compounds.[8][9]

In Vivo Carrageenan-Induced Paw Edema Model: Acute inflammation was induced in the hind paw of rats by sub-plantar injection of carrageenan. The test compounds or a vehicle control were administered orally prior to carrageenan injection. The volume of the paw was measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.[10]

G Anti-inflammatory Action of Thiazole Derivatives cluster_in_vitro In Vitro cluster_in_vivo In Vivo Thiazole Compound Thiazole Compound COX-1/COX-2 Enzyme COX-1/COX-2 Enzyme Thiazole Compound->COX-1/COX-2 Enzyme Inhibition PGE2 Production PGE2 Production COX-1/COX-2 Enzyme->PGE2 Production Catalyzes Reduced Inflammation Reduced Inflammation PGE2 Production->Reduced Inflammation Correlation Inflammatory Stimulus Inflammatory Stimulus Inflammation Model (e.g., Paw Edema) Inflammation Model (e.g., Paw Edema) Inflammatory Stimulus->Inflammation Model (e.g., Paw Edema) Inflammation Model (e.g., Paw Edema)->Reduced Inflammation Treatment with Thiazole Compound

Caption: Correlation between in vitro COX inhibition and in vivo anti-inflammatory effects.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Thiazole derivatives have also emerged as promising anticancer agents, with in vitro studies demonstrating their cytotoxic effects against various cancer cell lines.[3][12][13][14][15][16][17][18]

One study synthesized a series of thiazole-based molecules and evaluated their in vitro activity against Bcl-2-Jurkat and A-431 cancerous cell lines.[12] Several compounds showed considerable activity at micromolar concentrations, with some being equipotent to the standard drug doxorubicin.[12]

Another investigation focused on novel 1,3-thiazole analogues for their activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[4] Compounds 3c and 4 demonstrated the most potent anticancer activity against the MCF-7 cell line, with low micromolar IC50 values.[4]

A separate study reported on newly synthesized thiazole derivatives and their in vitro cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[14] Compound 4c was identified as the most active derivative, with IC50 values in the low micromolar range for both cell lines, outperforming the standard drug staurosporine in the MCF-7 line.[14] Further in vitro investigation revealed that compound 4c also inhibited vascular endothelial growth factor receptor-2 (VEGFR-2).[14]

While extensive in vivo data directly correlating with these specific in vitro anticancer findings is still emerging, the potent in vitro activities highlight the potential of these compounds for further preclinical development.

Table 2: In Vitro Anticancer Activity of Thiazole-Based Compounds

Compound/SeriesCancer Cell Line(s)In Vitro Activity (IC50)
Molecules 32, 50, 53, 57, 59 Bcl-2 Jurkat, A-43132-46 µM and 34-52 µM, respectively[12]
Compound 3c MCF-713.66 µM[4]
Compound 4 MCF-75.73 µM[4]
Compound 4c MCF-7, HepG22.57 µM and 7.26 µM, respectively[14]
Compound 4c VEGFR-20.15 µM[14]
Experimental Protocols:

In Vitro Cytotoxicity Assay (MTT Assay): Cancer cell lines were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was then calculated.[14][15]

G Anticancer Drug Discovery Workflow for Thiazole Compounds Compound_Library Thiazole Compound Library In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for the development of thiazole-based anticancer agents.

Antimicrobial Activity: A Promising Frontier

Thiazole-based compounds have also demonstrated significant potential as antimicrobial agents.[19][20][21][22][23][24] Studies have shown their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][24] For instance, a lead thiazole compound and its analogues were found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations in vitro.[20] This in vitro efficacy was successfully translated to an in vivo murine MRSA skin infection model, where topical application of the thiazole compounds maintained their antimicrobial activity.[20]

Conclusion: A Path Forward

The collective evidence strongly supports the therapeutic potential of thiazole-based compounds across multiple disease areas. While a perfect in vitro-in vivo correlation remains an aspirational goal in drug discovery, the studies on thiazole derivatives demonstrate a promising translation of in vitro activity to in vivo efficacy, particularly in the realms of anti-inflammatory and antimicrobial applications. The robust in vitro anticancer data also provides a strong rationale for advancing these compounds into further preclinical and in vivo testing. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of these compounds to better predict their clinical success and bridge the gap between promising laboratory findings and effective therapeutic interventions.

References

Validating Cellular Target Engagement of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a small molecule with its intended target within a cellular environment is a crucial step in validating its mechanism of action and advancing its therapeutic potential. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, a compound with potential therapeutic applications.

Given the common association of thiazole-containing compounds with anti-inflammatory and anti-cancer activities, this guide will proceed with the hypothetical target of p38 Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory and stress-response signaling pathways. We will explore and compare two distinct and powerful methods for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western (ICW) assay.

Comparison of Target Engagement Validation Methods

The selection of an appropriate assay for validating target engagement is critical and depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW) Assay
Principle Ligand binding alters the thermal stability of the target protein.[1][2]Direct immunofluorescent detection of protein levels and post-translational modifications in fixed and permeabilized cells in a microplate format.[3][4]
Primary Readout Change in protein melting temperature (Tm) or an isothermal dose-response fingerprint (ITDRF).[5][6]Fluorescence intensity, indicating protein abundance or modification.[7]
Throughput Moderate to high, adaptable to 96- and 384-well formats.[6]High, readily performed in 96- or 384-well plates.[3][8]
Labeling Requirement Label-free for the compound and target protein.[1]Requires specific primary and fluorescently labeled secondary antibodies.[9]
Key Advantage Directly measures the physical interaction between the compound and the target protein in a physiological context.[6][10]Allows for the simultaneous quantification of total and modified (e.g., phosphorylated) protein, providing functional confirmation of target inhibition.[3]
Key Disadvantage Does not directly provide information on the functional consequence of binding (e.g., inhibition or activation).Relies on the availability and specificity of high-quality antibodies; it is an indirect measure of target engagement.

The Cellular Thermal Shift Assay (CETSA) offers a direct biophysical assessment of target engagement. It is based on the principle that the binding of a ligand, such as our test compound, can stabilize its target protein, leading to an increase in its melting temperature.[1][11] This method is particularly powerful as it can be performed in intact cells without the need for any modifications to the compound or the target protein.[6]

In contrast, the In-Cell Western (ICW) assay provides a more functional readout of target engagement.[4][12] For a kinase target like p38 MAPK, an ICW can quantify the level of its phosphorylation, a direct indicator of its activity. By treating cells with this compound and measuring the change in p38 MAPK phosphorylation, one can infer target engagement and functional inhibition.[8] This technique combines the specificity of Western blotting with the high-throughput nature of an ELISA.[13]

Experimental Protocols

Here, we provide detailed protocols for validating the engagement of this compound with its hypothetical target, p38 MAPK, using CETSA and ICW.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine the thermal shift of p38 MAPK upon binding of this compound.

Materials:

  • Cell line expressing p38 MAPK (e.g., HeLa or A549)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific for p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.[1]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control sample.[1]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample and normalize them.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody against p38 MAPK.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble p38 MAPK relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Protocol 2: In-Cell Western (ICW) Assay

This protocol is for quantifying the inhibition of p38 MAPK phosphorylation by this compound.

Materials:

  • Cell line expressing p38 MAPK

  • 96-well or 384-well microplate

  • This compound

  • Vehicle control (e.g., DMSO)

  • Stimulant for p38 MAPK pathway (e.g., anisomycin or UV radiation)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: rabbit anti-phospho-p38 MAPK and mouse anti-total-p38 MAPK

  • Fluorescently labeled secondary antibodies: IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse

  • Normalization stain (e.g., a DNA stain)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time.

  • Stimulation: Stimulate the p38 MAPK pathway according to the chosen method (e.g., add anisomycin for 30 minutes).

  • Fixation and Permeabilization: Remove the treatment medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[1]

  • Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells, remove all residual liquid, and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensities for phospho-p38 MAPK (e.g., 800 nm channel) and total p38 MAPK (e.g., 700 nm channel). Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table presents hypothetical data from the described experiments to illustrate the expected outcomes for validating the engagement of this compound with p38 MAPK.

AssayParameter MeasuredVehicle ControlThis compound (10 µM)
CETSA Melting Temperature (Tm) of p38 MAPK52.5 °C56.0 °C
In-Cell Western IC50 for inhibition of p38 MAPK phosphorylationN/A1.2 µM

Visualizations

Signaling Pathway and Experimental Workflow

p38_MAPK_pathway cluster_stimuli Cellular Stress / Cytokines cluster_pathway p38 MAPK Signaling Pathway cluster_drug Compound Action Stimuli e.g., UV, Anisomycin MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Inflammatory Response Apoptosis Substrates->Response Compound 4-(4-Methylphenyl)-1,3-thiazole- 2-carboxylic acid Compound->p38 Binds and Inhibits

Caption: p38 MAPK signaling pathway with the site of action of the compound.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A Culture cells and treat with compound or vehicle B Harvest cells and heat at a range of temperatures A->B C Lyse cells and centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction by Western Blot C->D E Generate melting curve to determine Tm shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the cellular target engagement of a small molecule is a critical step in drug discovery and chemical biology. The Cellular Thermal Shift Assay provides direct evidence of a physical interaction between the compound and its target in a native cellular environment. The In-Cell Western assay offers a functional readout of target modulation, such as the inhibition of kinase activity. By employing these orthogonal approaches, researchers can build a robust body of evidence to confidently confirm the cellular target engagement of this compound, thereby providing a solid foundation for further preclinical development.

References

A Head-to-Head Comparison of Substituted Phenylthiazole Carboxylic Acids in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of substituted phenylthiazole carboxylic acids, a promising class of compounds with diverse therapeutic potential. This document summarizes their performance as anticancer, xanthine oxidase inhibitory, and antifungal agents, supported by experimental data from various studies.

The phenylthiazole carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. Modifications to the phenyl and thiazole rings, as well as the carboxylic acid group, have led to the development of potent inhibitors for various biological targets. This guide provides a comparative analysis of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the in vitro efficacy of various substituted phenylthiazole carboxylic acid derivatives. The data is compiled from multiple studies and presented as IC50 (half-maximal inhibitory concentration) values for anticancer and enzyme inhibitory activities, and as MIC (minimum inhibitory concentration) values for antifungal activity.

Anticancer Activity

The cytotoxic effects of substituted phenylthiazole carboxamide derivatives have been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. Lower IC50 values indicate greater potency.

Compound IDSubstitution on Phenyl RingCancer Cell LineIC50 (µM)Reference
4a 2-NO2SKNMC (Neuroblastoma)15.3 ± 1.12[1]
4b 3-NO2SKNMC (Neuroblastoma)> 25[1]
4c 4-NO2SKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d 3-ClHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
4e 4-ClHep-G2 (Hepatocarcinoma)22.3 ± 1.89[1]
Doxorubicin -SKNMC (Neuroblastoma)Not Specified[1]
Doxorubicin -Hep-G2 (Hepatocarcinoma)5.8 ± 1.01[1]
3-fluoro analog 3-FT47D, Caco-2, HT-29< 10 µg/mL[2]
4-methoxy sub. 4-OCH3Caco-2 (Colorectal)Improved Activity[2]
2-methoxy sub. 2-OCH3HT-29, T47DMaintained Activity[2]

Table 1: In vitro anticancer activity of substituted phenylthiazole carboxamide derivatives.[1][2]

Xanthine Oxidase Inhibitory Activity

Substituted 2-phenylthiazole-4-carboxylic acids have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial in the production of uric acid.[3] Elevated levels of uric acid are associated with gout and hyperuricemia. The IC50 values for the inhibition of xanthine oxidase are presented in Table 2.

Compound IDSubstitution on Phenyl RingIC50 (nM)Reference
Compound 8 4-isobutoxy-3-nitro48.6[3][4]
Allopurinol -> 1000[4]
Febuxostat -1.8[4]

Table 2: In vitro xanthine oxidase inhibitory activity of 2-phenylthiazole-4-carboxylic acid derivatives.[3][4]

Antifungal Activity

Certain phenylthiazole derivatives have demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida and Aspergillus species. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key measure of antifungal efficacy.

Compound IDFungal StrainMIC (µg/mL)Reference
Compound 1 Candida albicans P600020.50[5]
Compound 1 Candida auris 3902[5]
Compound 1 Cryptococcus neoformans0.50[5]
Compound 1 Aspergillus fumigatusNot Specified[5]
Compound 10 Candida albicans P600022[5]
Compounds 2, 3, 11, 17, 21, 23, 65 Candida albicans P600024[5]
Amphotericin B Candida albicans P600020.50[5]
Fluconazole Cryptococcus neoformans2 to 8[5]

Table 3: In vitro antifungal activity of phenylthiazole derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[7]

Materials:

  • Substituted phenylthiazole carboxylic acid derivatives

  • Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for a further 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.[8] The increase in absorbance due to the formation of uric acid is monitored spectrophotometrically.[9]

Materials:

  • Substituted phenylthiazole carboxylic acid derivatives

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • 96-well UV-transparent plates or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in each well containing potassium phosphate buffer, the test compound at various concentrations, and xanthine.[8]

  • Enzyme Addition: The reaction is initiated by adding a solution of xanthine oxidase to the mixture.[9]

  • Absorbance Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 293 nm over time.[9]

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value is then determined from the concentration-inhibition curve.[8]

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Inhibitor Phenylthiazole Carboxylic Acid Inhibitor->Xanthine_Oxidase Inhibits

Caption: Inhibition of the Xanthine Oxidase Pathway.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Phenylthiazole Derivatives (Various Concentrations) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add DMSO to Dissolve Formazan Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Experimental Workflow of the MTT Assay.

References

Unveiling the Xanthine Oxidase Inhibitory Landscape: A Comparative Analysis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid and Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory mechanisms of various compounds against xanthine oxidase (XO), a key enzyme in purine metabolism and a therapeutic target for hyperuricemia and gout. While direct experimental data for 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is not extensively available in public literature, this document evaluates its potential mechanism based on structurally similar thiazole derivatives and contrasts it with established clinical inhibitors and natural compounds. This analysis is intended for researchers, scientists, and professionals in drug development.

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to the deposition of urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1] Therefore, inhibiting xanthine oxidase is a primary strategy for managing these conditions.[2]

Comparative Inhibitory Mechanisms

The landscape of xanthine oxidase inhibitors includes both synthetic and natural compounds, each with distinct mechanisms of action. The primary synthetic inhibitors used in clinical practice are allopurinol, febuxostat, and topiroxostat.[3]

Thiazole Carboxylic Acid Derivatives: The subject of this guide, this compound, belongs to a class of compounds that has shown significant promise as xanthine oxidase inhibitors. Research on structurally related compounds, such as 2-phenylthiazole-4-carboxylic acid derivatives, has identified them as potent XO inhibitors.[4] Another study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives revealed a mixed-type inhibition mechanism for its most active compounds.[5] This suggests that this compound likely also acts as a mixed-type inhibitor, binding to both the free enzyme and the enzyme-substrate complex.

Clinically Approved Inhibitors:

  • Allopurinol: A purine analog that acts as a competitive inhibitor of xanthine oxidase.[6][7] It is metabolized to oxypurinol, which is a more potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme.[8][9]

  • Febuxostat: A non-purine, selective inhibitor that exhibits a mixed-type inhibition.[7][10][11] It binds to a channel leading to the enzyme's molybdenum center, thereby blocking substrate access.[11]

  • Topiroxostat: A non-purine inhibitor that demonstrates a reversible and competitive mechanism of action.[12][13]

Natural Inhibitors: A variety of natural compounds, particularly flavonoids and other phenolics, have been found to inhibit xanthine oxidase.[14][15][16] These often act as competitive or mixed-type inhibitors.[17]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various xanthine oxidase inhibitors, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.

Inhibitor ClassCompoundIC50 Value (µM)Inhibition TypeReference
Thiazole Derivatives 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid0.57Mixed
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid0.91Mixed[5]
A potent 2-phenylthiazole-4-carboxylic acid derivative (compound 8)0.0486Not specified[4]
Clinically Approved Drugs Allopurinol2.3 - 7.86Competitive[1][3]
Febuxostat0.0018 - 0.00334Mixed[1][11]
TopiroxostatNot specifiedCompetitive[12][13]
Natural Products QuercetinVariesCompetitive[15]
MyricetinVariesCompetitive[15][17]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of a compound against xanthine oxidase.

Principle: The activity of xanthine oxidase is measured spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compound (e.g., this compound)

  • Allopurinol (positive control)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, xanthine, and the test compound at various concentrations.

  • The reaction is initiated by adding xanthine oxidase to the mixture.

  • The rate of uric acid formation is monitored by measuring the change in absorbance at 295 nm over a set period.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.

Procedure:

  • The initial reaction velocities are measured at various concentrations of the substrate (xanthine) in the presence of different fixed concentrations of the inhibitor.

  • The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition. For example, in competitive inhibition, the lines intersect on the y-axis, while in non-competitive inhibition, they intersect on the x-axis. Mixed-type inhibition results in lines that intersect in the second or third quadrant.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the biochemical pathway, the experimental workflow, and the comparative logic.

purine_catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Substrate Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Substrate UricAcid Uric Acid XO1->Xanthine Product XO2->UricAcid Product Inhibitor XO Inhibitor (e.g., Thiazole Derivative) Inhibitor->XO1 Inhibitor->XO2

Caption: Xanthine Oxidase in the Purine Catabolism Pathway.

experimental_workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prepare_reagents prepare_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) start->prepare_inhibitor reaction_mixture Create Reaction Mixtures (Control & Test) prepare_reagents->reaction_mixture prepare_inhibitor->reaction_mixture initiate_reaction Initiate Reaction (Add Xanthine Oxidase) reaction_mixture->initiate_reaction measure_absorbance Measure Absorbance at 295 nm (Spectrophotometry) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition kinetic_study Perform Kinetic Studies (Lineweaver-Burk Plot) measure_absorbance->kinetic_study determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end determine_mechanism Determine Inhibition Mechanism kinetic_study->determine_mechanism determine_mechanism->end

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

comparison_logic main_compound This compound (Hypothesized: Mixed-Type) established Established Inhibitors main_compound->established Compare Against struct_analogs Structural Analogs (Thiazole Derivatives) main_compound->struct_analogs Infer Mechanism From natural Natural Inhibitors main_compound->natural Alternative Comparison allopurinol Allopurinol (Competitive) established->allopurinol febuxostat Febuxostat (Mixed-Type) established->febuxostat phenylthiazole 2-Phenylthiazole Derivatives (Potent Inhibition) struct_analogs->phenylthiazole benzamidothiazole 2-Benzamidothiazole Derivatives (Mixed-Type) struct_analogs->benzamidothiazole flavonoids Flavonoids (e.g., Quercetin) natural->flavonoids

Caption: Comparative Framework for XO Inhibitors.

References

Safety Operating Guide

Safe Disposal of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, ensuring compliance with general safety protocols for hazardous chemical waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous substance, is strongly recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2][3]

  • Body Protection: A laboratory coat or a chemical-resistant apron.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[3]

Chemical Waste Segregation and Storage

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4] this compound, being a carboxylic acid, should be stored separately from bases, oxidizing agents, and other incompatible materials.[4][5]

Storage Guidelines:

  • Container: Use a dedicated, leak-proof hazardous waste container made of a material compatible with the chemical.[4][6] The original container is often the best choice.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the date when waste was first added.[1]

  • Capacity: Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[7]

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[1]

Step-by-Step Disposal Protocol

  • Waste Collection: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, absorbent paper), must be collected in the designated hazardous waste container.[2]

  • Container Management: Keep the waste container securely closed when not in use.[1][7] Ensure the exterior of the container remains clean and free of contamination.[7]

  • Documentation: Maintain a log of the waste being added to the container. This information will be necessary for the final waste manifest.

  • Professional Disposal: The ultimate disposal of the hazardous waste must be conducted by a licensed environmental management and hazardous waste disposal company.[1] Adhere to all federal, state, and local regulations.

Spill Management Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.[3]

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, and if the substance is flammable, extinguish any nearby ignition sources.[1]

  • Containment: For minor spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels for the main spill.[1]

  • Cleanup: Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][3]

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety (EHS) office in accordance with your institution's policies.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for hazardous waste containers.

ParameterGuidelineRationale
Container Fill Level Do not exceed 75-90% of the container's total volume.[7]To allow for thermal expansion of liquids and prevent spills.
Empty Container Rinsing Triple rinse with a suitable solvent.[6][8]To ensure the removal of hazardous residue before disposing of the container.
Rinsate Collection The rinsate from empty containers must be collected as hazardous waste.[6][8]The rinsate will contain dissolved hazardous material.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal cluster_4 Spill Emergency start Generation of 4-(4-Methylphenyl)-1,3- thiazole-2-carboxylic acid waste assess Assess Hazards: - Assume Flammable, Toxic, Irritant - Consult available SDS for similar compounds start->assess ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess->ppe container Select a compatible, leak-proof, and properly labeled hazardous waste container. ppe->container segregate Segregate from incompatible materials (bases, oxidizers). container->segregate collect Collect all contaminated materials (solid & liquid waste, PPE, spill cleanup). segregate->collect storage Store sealed container in a designated satellite accumulation area. collect->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal end end disposal->end End of Process spill Spill Occurs spill_actions 1. Evacuate & Ventilate 2. Contain with inert absorbent 3. Collect cleanup materials as hazardous waste 4. Decontaminate area 5. Report spill spill->spill_actions Emergency Procedure spill_actions->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust.[2]
Footwear Closed-toe shoes-Protects feet from spills and falling objects.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and washed before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[4][5]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[4]

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice/attention.[4]

Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.[7] If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.[4]

Ingestion: Do not induce vomiting.[7] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]

Disposal Plan

Waste Collection:

  • Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2]

  • Do not mix with other waste streams.[2]

Container Disposal:

  • Handle uncleaned, empty containers as you would the product itself.[2]

Regulatory Compliance:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Glassware & Surfaces handle_prepare->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.